molecular formula C29H35IN2 B1664457 (E)-Cyanine 3.5 chloride CAS No. 523-42-2

(E)-Cyanine 3.5 chloride

Cat. No.: B1664457
CAS No.: 523-42-2
M. Wt: 538.5 g/mol
InChI Key: QGKMIGUHVLGJBR-UHFFFAOYSA-M
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Description

Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine chain bridging two nitrogen-containing heterocycles, such as indole, benzothiazole, or quinoline . This unique structure creates a conjugated π-electron system responsible for their strong, tunable absorption and fluorescence emissions, which range from the visible spectrum to the near-infrared (NIR) region . The wavelength of these dyes can be predictably redshifted by lengthening the polymethine chain, with common variants including Cy3 (trimethine), Cy5 (pentamethine), and Cy7 (heptamethine) . In biomedical research, cyanine dyes are indispensable tools. They are widely used as fluorescent labels for nucleic acids, proteins, and antibodies in techniques like fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and confocal microscopy . Their application is particularly valuable in live-cell imaging and in vivo studies , as NIR-emitting dyes like Cy7 and indocyanine green (ICG) benefit from deep tissue penetration and minimal background autofluorescence in the "NIR window" . Beyond imaging, cyanines serve as potent photosensitizers in photodynamic therapy (PDT) and photothermal therapy (PTT) for cancer . Upon irradiation with specific light wavelengths, these dyes can generate cytotoxic reactive oxygen species (ROS) or produce localized heat, effectively inducing cancer cell death . A key mechanism for their therapeutic effect is their tendency to selectively accumulate in the mitochondria of cancer cells, destabilizing these organelles and triggering cell death pathways . Furthermore, their chemical reactivity has been harnessed to develop innovative optical sensing probes for biologically relevant analytes like reactive oxygen species (ROS) and metal ions .

Properties

CAS No.

523-42-2

Molecular Formula

C29H35IN2

Molecular Weight

538.5 g/mol

IUPAC Name

(4Z)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline iodide

InChI

InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1

InChI Key

QGKMIGUHVLGJBR-UHFFFAOYSA-M

Isomeric SMILES

CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-]

Canonical SMILES

CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-]

Appearance

Solid powder

Other CAS No.

523-42-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI 3-19500;  AI-3-19500;  Al3-19500

Origin of Product

United States

Foundational & Exploratory

(E)-Cyanine 3.5 chloride spectral properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Properties of (E)-Cyanine 3.5 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a synthetic, orange-red fluorescent dye belonging to the cyanine family.[1] These dyes are notable for their high molar extinction coefficients, sharp spectral peaks, and applications in biotechnology.[1][2] Cy3.5 is structurally characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. The length and nature of this conjugated system are primary determinants of its spectral properties.[3] This guide provides a detailed overview of the core spectral characteristics of this compound, experimental protocols for their determination, and workflows for its application in labeling.

Core Spectral Properties

The spectral properties of Cyanine 3.5 can vary slightly depending on its chemical form (e.g., free acid, NHS ester) and the solvent environment. The data below represents a consolidation of reported values.

PropertyValueNotes
Excitation Maximum (λex) ~579 - 591 nmThe peak absorption wavelength. Values reported include ~579 nm, ~581 nm, and 591 nm.[1][4][5][6][7]
Emission Maximum (λem) ~591 - 604 nmThe peak fluorescence emission wavelength. Values reported include ~591 nm, ~596 nm, and 604 nm.[1][4][5][6][7]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M-1cm-1A measure of how strongly the dye absorbs light at its excitation maximum.[7][8]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35The ratio of photons emitted to photons absorbed. This value is highly sensitive to the molecular environment.[7][8]
Stokes Shift ~12 - 23 nmThe difference between the excitation and emission maxima. A typical reported value is ~15 nm.[1]

Experimental Protocols

Accurate determination of spectral properties is fundamental to the effective use of fluorescent dyes. The following are generalized protocols for acquiring absorption and fluorescence data for cyanine dyes.

Protocol 1: Determining Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the UV-Visible absorption spectrum of Cy3.5 and calculate its molar extinction coefficient.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., absolute ethanol, methanol, or DMSO)[9]

  • Calibrated UV-Vis spectrophotometer

  • 1 cm pathlength quartz cuvettes[9]

  • Volumetric flasks and precision pipettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO). Cyanine dyes are susceptible to precipitation in the presence of water; ensure all glassware is dry and use anhydrous solvents.[9]

    • Perform a series of dilutions from the stock solution to create a set of standards with known concentrations (e.g., 1 µM to 10 µM) in the final spectroscopic solvent (e.g., ethanol).[9]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer's visible light source at least 15 minutes before measurement to ensure lamp stability.[9]

    • Set the instrument to scan a wavelength range that brackets the expected absorption maximum, for instance, from 400 nm to 700 nm.

  • Measurement:

    • Fill a clean 1 cm quartz cuvette with the solvent to be used for the dilutions and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.[3]

    • Rinse the cuvette 2-3 times with the first dye solution before filling it for measurement.[9]

    • Measure the absorbance of each prepared standard solution, starting with the least concentrated.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the standards.

    • The slope of the resulting linear fit is the molar extinction coefficient (ε).

Protocol 2: Determining Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence spectrum and determine the relative quantum yield of Cy3.5.

Materials:

  • This compound solutions (as prepared in Protocol 1)

  • A reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes

Methodology:

  • Sample Preparation:

    • Use a diluted solution of Cy3.5 with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Prepare a solution of the reference standard with a similar absorbance value at the same excitation wavelength.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the absorption maximum (λex) of Cy3.5 determined previously.

    • Set the emission scan range to start approximately 10 nm above the excitation wavelength and extend well beyond the expected emission peak (e.g., 590 nm to 750 nm).

  • Measurement:

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectrum of the Cy3.5 sample.

    • Without changing the instrument settings, record the emission spectrum of the reference standard.

  • Data Analysis (Relative Quantum Yield Calculation):

    • Integrate the area under the emission curves for both the Cy3.5 sample and the reference standard.

    • Correct the integrated fluorescence intensities for the absorbance of the samples at the excitation wavelength.

    • Calculate the quantum yield (ΦS) of the sample using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts S and R refer to the sample and reference, respectively.

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows involving Cyanine 3.5.

G Workflow for Spectral Characterization of Cy3.5 cluster_prep cluster_abs cluster_fluor cluster_analysis prep Sample Preparation stock Prepare Concentrated Stock Solution (e.g., in DMSO) dilute Create Dilution Series (e.g., in Ethanol) stock->dilute abs_spec Absorbance Spectroscopy dilute->abs_spec fluor_spec Fluorescence Spectroscopy dilute->fluor_spec blank_a Measure Solvent Blank measure_a Record Absorbance Spectra of Dilution Series blank_a->measure_a analysis Data Analysis measure_a->analysis blank_f Measure Solvent Blank measure_f Record Emission Spectrum (Abs < 0.1) blank_f->measure_f measure_f->analysis find_em Determine λmax (em) measure_f->find_em find_lambda Determine λmax (abs) beer_plot Plot Abs vs. Concentration find_lambda->beer_plot calc_eps Calculate Molar Extinction Coefficient (ε) from Slope beer_plot->calc_eps calc_qy Calculate Quantum Yield (Φ) (Relative to Standard) find_em->calc_qy G Workflow for Biomolecule Labeling with Reactive Cy3.5 cluster_purification cluster_analysis cluster_app start Biomolecule (Protein/Oligo) with Primary Amine (-NH2) reaction Conjugation Reaction (Amine-Reactive Chemistry) start->reaction dye Reactive Cy3.5 (e.g., NHS Ester) dye->reaction purification Purification reaction->purification unreacted Remove Unreacted Dye purification->unreacted method Method: Size-Exclusion Chromatography or Dialysis unreacted->method analysis Analysis & Quantification method->analysis dol Determine Degree of Labeling (DOL) via Dual-Wavelength Absorbance analysis->dol product Purified Cy3.5-Labeled Biomolecule Conjugate dol->product application Downstream Application product->application microscopy Fluorescence Microscopy application->microscopy flow Flow Cytometry application->flow assay Immunoassay application->assay

References

An In-depth Technical Guide to the Synthesis of (E)-Cyanine 3.5 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic protocol for (E)-Cyanine 3.5 chloride, a fluorescent dye of significant interest in biomedical research and drug development. The synthesis involves a multi-step process, beginning with the preparation of key heterocyclic precursors, followed by the construction of a unique polymethine bridge incorporating a cyclopentene (B43876) moiety, and culminating in a final condensation reaction to yield the asymmetric cyanine dye. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of this compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Phenylhydrazine (B124118)100-63-0C₆H₈N₂108.14-
3-Methyl-2-butanone (B44728)563-80-4C₅H₁₀O86.13-
2,3,3-Trimethylindolenine (B142774)118-12-7C₁₂H₁₅N173.2685-95
Methyl p-toluenesulfonate80-48-8C₈H₁₀O₃S186.23-
1,2,3,3-Tetramethyl-3H-indolium tosylate138-33-0C₁₉H₂₃NO₃S361.46>90
1,3,3-Trimethyl-2-methyleneindoline (B94422) (Fischer's Base)118-12-7C₁₂H₁₅N173.25>90
N,N'-Diphenylformamidine622-15-1C₁₃H₁₂N₂196.25-
3-(Dimethylamino)acrolein927-63-9C₅H₉NO99.13-
Cyclopentanone (B42830)120-92-3C₅H₈O84.12-
(E)-2-(2-((E)-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride (Cyanine 3.5 Chloride)Not availableC₃₄H₄₁ClN₂525.1630-50

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on established chemical principles and literature precedents for the synthesis of similar cyanine dyes.

Part 1: Synthesis of Precursors

1.1 Synthesis of 2,3,3-Trimethylindolenine

This procedure follows the principles of the Fischer indole (B1671886) synthesis.[1][2][3][4]

  • Reaction: Phenylhydrazine is reacted with 3-methyl-2-butanone in the presence of an acid catalyst to form 2,3,3-trimethylindolenine.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

    • Slowly add glacial acetic acid (as solvent and catalyst) to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 2,3,3-trimethylindolenine as a colorless to pale yellow oil.

1.2 Synthesis of 1,2,3,3-Tetramethyl-3H-indolium tosylate

  • Reaction: N-alkylation of 2,3,3-trimethylindolenine with methyl p-toluenesulfonate.

  • Procedure:

    • In a round-bottom flask, dissolve 2,3,3-trimethylindolenine (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile (B52724) or sulfolane.

    • Add methyl p-toluenesulfonate (1.05 eq) to the solution.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the product.

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to the mixture to precipitate the product completely.

    • Filter the solid product, wash with diethyl ether, and dry under vacuum to yield 1,2,3,3-tetramethyl-3H-indolium tosylate as a solid.

1.3 Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

  • Reaction: Deprotonation of 1,2,3,3-tetramethyl-3H-indolium tosylate.

  • Procedure:

    • Suspend 1,2,3,3-tetramethyl-3H-indolium tosylate (1.0 eq) in water.

    • Add a strong base, such as a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide, dropwise with stirring until the mixture becomes strongly alkaline.

    • The product, Fischer's base, will separate as an oily layer.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain 1,3,3-trimethyl-2-methyleneindoline as a pale yellow oil.

Part 2: Synthesis of the Polymethine Bridge Intermediate

A plausible route for the synthesis of a suitable polymethine bridge precursor is outlined below. This is a proposed pathway based on established organic reactions.

2.1 Synthesis of 3-(Dimethylaminomethylene)cyclopentanone

  • Reaction: Condensation of cyclopentanone with a formylating agent.

  • Procedure:

    • In a round-bottom flask, cool a solution of cyclopentanone (1.0 eq) in an inert solvent like toluene (B28343) to 0 °C.

    • Slowly add a formylating agent such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or a mixture of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2.2 Synthesis of 3-((E)-2-Anilinovinyl)cyclopent-1-en-1-yl)(phenyl)methanone anil hydrochloride (Proposed Intermediate)

  • Reaction: Vilsmeier-Haack type reaction on the enaminone followed by reaction with aniline (B41778).

  • Procedure:

    • In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0 °C.

    • Add 3-(dimethylaminomethylene)cyclopentanone (1.0 eq) to the Vilsmeier reagent at 0 °C and then stir at room temperature for a few hours.

    • Quench the reaction by pouring it onto ice, followed by neutralization with a base.

    • The resulting intermediate is then reacted with aniline hydrochloride in a suitable solvent like ethanol (B145695) and heated to reflux to form the dianil hydrochloride salt, which serves as the polymethine bridge precursor.

    • The product can be isolated by precipitation and purified by recrystallization.

Part 3: Final Condensation to this compound

3.1 Synthesis of (E)-2-(2-((E)-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride

  • Reaction: Stepwise condensation of the two different indoline (B122111) precursors with the polymethine bridge intermediate.

  • Procedure:

    • Dissolve 1,2,3,3-tetramethyl-3H-indolium tosylate (1.0 eq) and the polymethine bridge precursor (1.0 eq) in a suitable solvent such as acetic anhydride (B1165640) or a mixture of pyridine (B92270) and acetic acid.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and add 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base) (1.0 eq).

    • Continue to heat the mixture at reflux for another 2-4 hours.

    • Monitor the formation of the deep-colored dye by UV-Vis spectroscopy.

    • After the reaction is complete, cool the mixture and pour it into a large volume of diethyl ether to precipitate the crude dye.

    • Filter the crude product and wash it with diethyl ether.

    • Purify the dye using column chromatography on silica gel or alumina, using a mixture of dichloromethane and methanol (B129727) as the eluent.

    • The counterion can be exchanged to chloride by treatment with a chloride salt solution followed by precipitation or by using an ion-exchange resin.

    • The final product should be dried under vacuum and stored in the dark to prevent photobleaching.

Mandatory Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_bridge Bridge Synthesis cluster_final Final Condensation Phenylhydrazine Phenylhydrazine Trimethylindolenine 2,3,3-Trimethylindolenine Phenylhydrazine->Trimethylindolenine Fischer Indole Synthesis Methylbutanone 3-Methyl-2-butanone Methylbutanone->Trimethylindolenine IndoliumSalt 1,2,3,3-Tetramethyl- 3H-indolium tosylate Trimethylindolenine->IndoliumSalt N-Alkylation MeTos Methyl p-toluenesulfonate MeTos->IndoliumSalt FischersBase 1,3,3-Trimethyl-2- methyleneindoline (Fischer's Base) IndoliumSalt->FischersBase Deprotonation Cy3_5 This compound IndoliumSalt->Cy3_5 Condensation FischersBase->Cy3_5 Cyclopentanone Cyclopentanone Enaminone 3-(Dimethylaminomethylene)- cyclopentanone Cyclopentanone->Enaminone FormylatingAgent Formylating Agent FormylatingAgent->Enaminone BridgePrecursor Polymethine Bridge Precursor Enaminone->BridgePrecursor Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent VilsmeierReagent->BridgePrecursor AnilineHCl Aniline HCl AnilineHCl->BridgePrecursor BridgePrecursor->Cy3_5

Caption: Synthetic workflow for this compound.

This guide outlines a robust and plausible pathway for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

(E)-Cyanine 3.5 Chloride: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cyanine 3.5 chloride, commonly known as Cy3.5, is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence. This technical guide provides an in-depth overview of its spectral properties, experimental protocols for its use, and its applications in biological research, catering to researchers, scientists, and drug development professionals.

Core Spectral Properties

This compound is a photostable fluorophore with a high quantum yield, making it a valuable tool for various fluorescence-based assays.[1] Its core spectral characteristics are the excitation and emission maxima, which represent the wavelengths at which the molecule most efficiently absorbs and emits light, respectively.

The precise excitation and emission maxima of Cy3.5 can vary slightly depending on the solvent environment and the molecule to which it is conjugated. This variability is a critical consideration for experimental design and data interpretation. The spectral properties from various sources are summarized below.

ParameterWavelength (nm)Source
Excitation Maximum (λex)579AAT Bioquest[2], FluoroFinder[3]
581AxisPharm[1]
591Gentaur[4], MedChemExpress[5][6], Lumiprobe[7]
Emission Maximum (λem)591AAT Bioquest[2], FluoroFinder[3]
596AxisPharm[1]
604Gentaur[4], MedChemExpress[5][6], Lumiprobe[7]
Stokes Shift~15AxisPharm[1]
Molar Extinction Coefficient (ε)116,000 L⋅mol⁻¹⋅cm⁻¹Lumiprobe[7]
Fluorescence Quantum Yield (Φ)0.35Lumiprobe[7]

The Stokes shift, the difference between the excitation and emission maxima, is an important characteristic of a fluorophore. A larger Stokes shift minimizes the overlap between the absorption and emission spectra, which is advantageous for reducing background noise in fluorescence imaging.

Experimental Protocols

Accurate and reproducible measurement of the spectral properties of this compound is essential for its effective use. Below is a generalized protocol for determining the excitation and emission spectra of cyanine dyes.

Preparation of Dye Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1-10 mM in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) using the desired buffer for the experiment (e.g., 0.05 M Tris-HCl, pH 7.9).[8] For cellular applications, the dye can be diluted in culture medium.[6]

Spectral Measurements
  • Instrumentation: Utilize a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected emission maximum (e.g., 596 nm).

    • Scan a range of excitation wavelengths (e.g., 450-590 nm).[9]

    • The wavelength that yields the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined excitation maximum (e.g., 581 nm).

    • Scan a range of emission wavelengths (e.g., 590-700 nm).[9]

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield and similar spectral properties.[10]

Applications in Research and Drug Development

This compound is a versatile fluorescent probe with a broad range of applications in biological research and drug development. Its ability to be conjugated to various biomolecules, such as proteins, peptides, and oligonucleotides, makes it a powerful tool for visualization and quantification.[4][5][6]

Biomolecule Labeling and Detection

The NHS (N-hydroxysuccinimide) ester form of Cy3.5 is commonly used for labeling primary amino groups (-NH2) on proteins and other biomolecules.[4][5][6] This covalent labeling allows for the sensitive detection and tracking of these molecules in various assays.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Antibody Antibody Incubation Incubation Antibody->Incubation Cy3.5_NHS_Ester Cy3.5_NHS_Ester Cy3.5_NHS_Ester->Incubation Column_Chromatography Column_Chromatography Incubation->Column_Chromatography Removal of unconjugated dye Labeled_Antibody Labeled_Antibody Column_Chromatography->Labeled_Antibody

Workflow for labeling an antibody with Cy3.5 NHS ester.
Fluorescence Microscopy and Cellular Imaging

Cy3.5-labeled molecules are widely used in fluorescence microscopy to visualize cellular structures and processes.[1] For instance, labeled antibodies can be used for immunofluorescence staining of specific proteins within cells, while labeled oligonucleotides can be used for fluorescence in situ hybridization (FISH) to detect specific nucleic acid sequences.

Cellular_Imaging_Workflow Labeled_Probe Cy3.5-Labeled Antibody/Probe Incubation Incubation Labeled_Probe->Incubation Cells Cultured Cells Cells->Incubation Washing Washing Steps Incubation->Washing Binding to target Microscopy Fluorescence Microscopy Washing->Microscopy Remove unbound probe Image_Analysis Image Acquisition & Analysis Microscopy->Image_Analysis

General workflow for cellular imaging using a Cy3.5-labeled probe.
Flow Cytometry

In flow cytometry, Cy3.5 can be used as a fluorescent label for antibodies or other probes to identify and quantify specific cell populations.[1] Its bright fluorescence allows for the sensitive detection of even low-abundance targets.

Conclusion

This compound is a robust and versatile fluorescent dye with significant utility in biological research and drug development. A thorough understanding of its spectral properties and the implementation of standardized experimental protocols are crucial for obtaining reliable and reproducible results. Its applications in biomolecule labeling, fluorescence microscopy, and flow cytometry continue to contribute to advancements in our understanding of complex biological systems.

References

An In-Depth Technical Guide to the Photostability and Photobleaching of (E)-Cyanine 3.5 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cyanine 3.5 chloride (Cy3.5) is a fluorescent dye belonging to the cyanine family, characterized by its bright emission in the orange-red region of the spectrum. Its utility in various biological and pharmaceutical research applications, including fluorescence microscopy, flow cytometry, and as a labeling agent for biomolecules, is well-established. However, a critical parameter governing its effectiveness and the reliability of the data obtained is its photostability. This technical guide provides a comprehensive overview of the photophysical properties, photobleaching mechanisms, and experimental protocols relevant to this compound.

Core Photophysical and Photostability Properties

The photophysical characteristics of a fluorophore are fundamental to its performance. For this compound, these properties dictate its brightness and spectral compatibility with various imaging systems. AAT Bioquest provides key spectral properties for a derivative, Cyanine 3.5 monosuccinimidyl ester, which is the reactive form used for labeling. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, while the molar extinction coefficient reflects the dye's ability to absorb light at a specific wavelength.[1]

PropertyValueReference
Excitation Maximum (λex) ~579 nm[1]
Emission Maximum (λem) ~591 nm[1]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φf) 0.15[1]

The photostability of cyanine dyes, including Cy3.5, is a significant consideration, particularly in applications requiring prolonged or intense light exposure. While cyanine dyes are generally known to be more photostable than older fluorophores like fluorescein, they are still susceptible to photobleaching.[2] The stability of cyanine dyes can be influenced by the rigidity of their polymethine chain and the presence of specific substituents.

Mechanisms of Photobleaching

The primary mechanism responsible for the photobleaching of cyanine dyes is photooxidation, a process mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the principal agent. This process can be summarized in the following steps:

  • Excitation: The cyanine dye absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: A fraction of the excited singlet state molecules can undergo intersystem crossing to a longer-lived triplet state (T₁).

  • Energy Transfer to Oxygen: The dye in its triplet state can transfer energy to molecular oxygen (³O₂), which is naturally present in a triplet ground state, converting it to the highly reactive singlet oxygen (¹O₂).

  • Reaction with the Fluorophore: Singlet oxygen, a potent oxidizing agent, can then react with the electron-rich polymethine chain of the cyanine dye. This reaction often leads to the cleavage of the conjugated system, resulting in non-fluorescent degradation products.

One of the known photobleaching pathways for longer-chain cyanine dyes is the shortening of the polymethine chain. For instance, it has been demonstrated that the photoproduct of Cyanine5.5 is Cyanine3.5, indicating a cleavage of a two-carbon unit from the polymethine chain.[3] This suggests a similar degradation pathway for other cyanine dyes where the extended π-system is susceptible to oxidative damage.

Photobleaching_Pathway cluster_emission_and_isc Fluorescence & Intersystem Crossing Cy3.5_S0 (E)-Cyanine 3.5 (Ground State, S₀) Cy3.5_S1 (E)-Cyanine 3.5 (Excited Singlet State, S₁) Cy3.5_S0->Cy3.5_S1 hν (Absorption) Degradation_Products Non-fluorescent Degradation Products Cy3.5_S1->Cy3.5_S0 Non-radiative decay Fluorescence Fluorescence Emission Cy3.5_S1->Fluorescence k_f Cy3.5_T1 (E)-Cyanine 3.5 (Triplet State, T₁) Cy3.5_S1->Cy3.5_T1 Intersystem Crossing (ISC) Cy3.5_T1->Cy3.5_S0 Phosphorescence/ Non-radiative decay O2_singlet Singlet Oxygen (¹O₂) Cy3.5_T1->O2_singlet Energy Transfer O2_triplet Molecular Oxygen (³O₂) O2_singlet->Degradation_Products Reaction with Polymethine Chain

Experimental Protocols

Accurate assessment of the photostability of this compound is crucial for its effective use. The following protocols provide a framework for quantifying its photobleaching characteristics and fluorescence quantum yield.

Protocol 1: Determination of Photobleaching Rate

This protocol outlines a method to quantify the rate of photobleaching of this compound in solution under continuous illumination.

Materials:

  • This compound

  • Spectrophotometer

  • Fluorometer or fluorescence microscope with a suitable laser line (e.g., 561 nm or 589 nm) and emission filters

  • Quartz cuvettes

  • Solvent of interest (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol)

  • Antifade agents (optional, e.g., n-propyl gallate, Trolox)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

  • Initial Measurements: Record the initial absorbance spectrum and fluorescence emission spectrum of the sample.

  • Photobleaching Experiment:

    • Place the sample in the fluorometer or on the microscope stage.

    • Continuously illuminate the sample with the excitation light source at a constant power.

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decreased.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂).

Photobleaching_Rate_Workflow Start Start Sample_Prep Prepare Cy3.5 Solution (Absorbance ≈ 0.1) Start->Sample_Prep Initial_Scan Record Initial Absorbance & Fluorescence Sample_Prep->Initial_Scan Illuminate Continuous Illumination (Constant Power) Initial_Scan->Illuminate Record_Intensity Record Fluorescence Intensity Over Time Illuminate->Record_Intensity Data_Analysis Plot Normalized Intensity vs. Time & Fit Exponential Decay Record_Intensity->Data_Analysis End End Data_Analysis->End

Protocol 2: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield.

Materials:

  • This compound

  • A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectrophotometer

  • Fluorometer

  • Solvent for both sample and standard

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the this compound and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of each plot is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Quantum_Yield_Workflow Start Start Prepare_Solutions Prepare Serial Dilutions of Sample and Standard Start->Prepare_Solutions Measure_Absorbance Measure Absorbance at Excitation Wavelength Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Spectra Measure_Absorbance->Measure_Fluorescence Integrate_Spectra Calculate Integrated Fluorescence Intensity Measure_Fluorescence->Integrate_Spectra Plot_Data Plot Integrated Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield from Slopes Plot_Data->Calculate_QY End End Calculate_QY->End

Strategies to Mitigate Photobleaching

Several strategies can be employed to minimize the photobleaching of this compound during experiments:

  • Use of Antifade Reagents: The addition of antifade agents to the imaging medium can significantly enhance the photostability of fluorophores. These reagents work by quenching triplet states or scavenging reactive oxygen species. Common antifade agents include:

    • n-propyl gallate

    • p-phenylenediamine (PPD)

    • Trolox (a water-soluble vitamin E analog)

    • Commercial antifade mounting media

  • Oxygen Scavenging Systems: Removing molecular oxygen from the sample environment can prevent the formation of singlet oxygen. This is often achieved using enzymatic oxygen scavenging systems, such as glucose oxidase and catalase, in the imaging buffer.

  • Optimization of Imaging Conditions:

    • Minimize Excitation Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio.

    • Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.

    • Use Neutral Density Filters: Attenuate the excitation light intensity.

By understanding the photophysical properties and photobleaching mechanisms of this compound and by implementing appropriate experimental protocols and mitigation strategies, researchers can enhance the quality and reliability of their fluorescence-based studies.

References

(E)-Cyanine 3.5 Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive, red-emitting fluorescent dye widely utilized in the life sciences for the labeling of various biomolecules.[1][2] As an analogue of the Cy3.5 fluorophore, it is functionalized with an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amino groups in peptides, proteins, and oligonucleotides.[1][2] This technical guide provides an in-depth overview of (E)-Cyanine 3.5 chloride, including its chemical and physical properties, detailed experimental protocols for biomolecule labeling, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known by its synonym Cy3.5 NHS ester chloride, possesses distinct chemical and photophysical characteristics that make it a valuable tool in fluorescence-based assays. The primary Chemical Abstracts Service (CAS) number for this compound is 2231670-86-1 .[3][4] Another CAS number, 3077081-67-2, has also been associated with a similar (E)-isomer of Cyanine 3.5 NHS ester chloride. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but insoluble in water.[5][6] For long-term storage, the powdered form should be kept at -20°C for up to three years, while solutions in solvent can be stored at -80°C for up to one year.[3]

Photophysical Characteristics

The fluorescence properties of this compound are central to its utility. It exhibits a strong absorption and emission in the orange-red region of the visible spectrum. The key photophysical parameters are summarized in the table below.

PropertyValueReference
CAS Number 2231670-86-1[3][4]
Molecular Formula C₄₂H₄₄ClN₃O₄[3]
Molecular Weight 690.27 g/mol [3]
Excitation Maximum (λex) 591 nm[1][2][6]
Emission Maximum (λem) 604 nm[1][2][6]
Molar Extinction Coefficient (ε) 116,000 L⋅mol⁻¹⋅cm⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.35[6]
Appearance Dark purple solid[6]
Solubility Soluble in DMF, DMSO; Insoluble in water[5][6]

Experimental Protocols

The following section provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction of the NHS ester with primary amines on the protein surface.

Protein Labeling with this compound

1. Materials and Reagents:

  • Protein of interest

  • This compound (Cy3.5 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.[7]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[8] If necessary, dialyze the protein against the reaction buffer.

  • Dye Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[9]

  • Labeling Reaction:

    • While gently vortexing, add the dissolved dye solution to the protein solution. A molar excess of the dye to the protein is required; a starting point of 5-15 fold molar excess is recommended.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[7]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column.[7]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for Cy3.5).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

3. Storage of Labeled Protein:

  • Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage.[9] Adding a stabilizer like bovine serum albumin (BSA) can be beneficial.[9]

Visualizations

To further elucidate the core concepts, the following diagrams illustrate the chemical reaction and the experimental workflow.

G Chemical Reaction of (E)-Cyanine 3.5 NHS Ester with a Primary Amine cluster_reactants Reactants cluster_products Products Dye (E)-Cyanine 3.5 NHS Ester R-NHS Labeled_Protein Labeled Protein Protein-NH-CO-R Dye->Labeled_Protein NHS N-hydroxysuccinimide Dye->NHS Protein Protein Protein-NH₂ Protein->Labeled_Protein G Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) C 3. Labeling Reaction (Mix protein and dye, incubate 1-4h at RT) A->C B 2. Prepare Dye Solution (this compound in DMF/DMSO) B->C D 4. Purification (Gel filtration to remove free dye) C->D E 5. Characterization (Determine Degree of Labeling) D->E F 6. Storage (4°C or -20°C) E->F

References

(E)-Cyanine 3.5 Chloride: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and optimal storage conditions for (E)-Cyanine 3.5 chloride, a fluorescent dye critical for various applications in research and drug development. Adherence to these guidelines is paramount for ensuring the integrity, performance, and reproducibility of experimental results.

Core Properties of this compound

This compound, often referred to as Cy3.5 NHS ester, is an amine-reactive fluorescent dye. Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The stability of this reactive group is a critical factor in both the solubility and storage of the compound.

Solubility Profile

This compound is characterized by its hydrophobicity and is generally insoluble in aqueous solutions. Its solubility is primarily in polar aprotic organic solvents. For optimal performance, it is crucial to select the appropriate solvent for creating stock solutions. Some suppliers offer Cy dye NHS esters as triethylammonium (B8662869) salts, which exhibit enhanced solubility in DMSO and DMF compared to their potassium salt counterparts.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)Soluble (a solubility of 10 mM has been reported for a similar compound)Anhydrous (moisture-free) DMSO is highly recommended to prevent hydrolysis of the NHS ester.
Dimethylformamide (DMF)SolubleAnhydrous DMF is recommended to maintain the reactivity of the dye.
Dichloromethane (DCM)Soluble---
WaterInsolubleAqueous solutions should be prepared by diluting a concentrated stock in an organic solvent. Direct dissolution in water is not effective.
EthanolInformation not readily availableIt is advisable to test solubility on a small scale before preparing a larger stock solution.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and fluorescent properties. The primary concerns are degradation due to moisture, light, and temperature.

Solid Form

The solid, powdered form of this compound is relatively stable when stored correctly.

Table 2: Recommended Storage Conditions for Solid this compound

ParameterConditionDuration
Temperature-20°C12 to 24 months
LightIn the dark (e.g., in an amber vial or wrapped in foil)---
AtmosphereDesiccated (in the presence of a desiccant)---

Transportation at ambient temperature for up to three weeks is generally acceptable.[1]

Solution Form

Solutions of this compound, particularly in organic solvents, are more susceptible to degradation, primarily through hydrolysis of the NHS ester by any residual moisture.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationRecommendations
Anhydrous DMSO or DMF-20°CUp to 2 weeksPrepare fresh solutions for each experiment if possible. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction.
Anhydrous DMSO or DMF-80°CPotentially longer than 2 weeks (exact duration not specified in literature, but a common practice for extending shelf-life)Aliquoting is essential. Snap-freezing in liquid nitrogen or a dry ice/ethanol bath can be beneficial.
Aqueous BuffersNot Recommended for StorageUse ImmediatelyThe NHS ester hydrolyzes rapidly in aqueous environments. Do not store stock solutions in aqueous buffers.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to ensure its stability and reactivity for downstream applications.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Vortex mixer

  • Microcentrifuge

  • Low-retention, light-blocking microcentrifuge tubes for aliquoting

Procedure:

  • Equilibration of Reagents: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This critical step prevents the condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis of the NHS ester.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and, using a pipette with an appropriate tip, add the desired volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.

  • Inert Gas Purging: To displace oxygen and moisture, gently purge the headspace of the vial with an inert gas like argon or nitrogen before recapping.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention, light-blocking microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and exposure to light and moisture.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for longer-term storage.

  • Usage: When ready to use, thaw an aliquot at room temperature, protected from light. Use the solution immediately for your labeling reaction. Discard any unused portion of the thawed aliquot.

Visualization of Key Relationships

The following diagram illustrates the logical workflow for the proper handling and storage of this compound to ensure experimental success.

G cluster_storage Storage Protocol cluster_handling Handling & Usage Protocol cluster_outcomes Experimental Outcomes solid_dye Solid this compound storage_conditions Store at -20°C In Dark & Desiccated solid_dye->storage_conditions Long-term Stability warm_to_rt Warm Vial to Room Temperature storage_conditions->warm_to_rt stock_solution Stock Solution in Anhydrous DMSO/DMF aliquot Aliquot into Single-Use Tubes stock_solution->aliquot short_term Store at -20°C (<= 2 weeks) aliquot->short_term Short-term long_term Store at -80°C (> 2 weeks) aliquot->long_term Long-term short_term->warm_to_rt long_term->warm_to_rt dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) warm_to_rt->dissolve use_immediately Use Immediately in Labeling Reaction dissolve->use_immediately improper_handling Improper Handling: Moisture Contamination, Repeated Freeze-Thaw dissolve->improper_handling success Successful & Reproducible Labeling use_immediately->success failure Failed Labeling & Inconsistent Results improper_handling->failure

Caption: Logical workflow for handling and storing this compound.

References

Methodological & Application

Application Note: (E)-Cyanine 3.5 Chloride for Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive, orange-red fluorescent dye commonly used for labeling proteins, peptides, and oligonucleotides.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester form readily reacts with primary amino groups (-NH2) on biomolecules to form stable amide bonds.[5] This property makes it an excellent tool for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, Western blotting, and immunoassays.[1][6] The dye is known for its bright fluorescence, high photostability, and sharp spectral characteristics, providing strong and reliable signals.[1]

Physicochemical and Spectral Properties

(E)-Cyanine 3.5 chloride possesses favorable spectral properties for biological imaging, including a high molar extinction coefficient and a good fluorescence quantum yield. The key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~581 - 591 nm[1][2][3][4][7][8]
Emission Maximum (λem)~596 - 604 nm[1][2][3][4][7][8][9]
Molar Extinction Coefficient (ε)~116,000 L·mol⁻¹·cm⁻¹[7][8]
Fluorescence Quantum Yield~0.35[7][8]
Stokes Shift~15 nm[1]
Recommended pH Range for Labeling8.3 - 8.5[5][10]
SolubilitySoluble in organic solvents (DMF, DMSO)[7]

Key Applications

  • Fluorescence Microscopy: Labeled proteins and peptides can be visualized in cells and tissues to study their localization, trafficking, and interactions.

  • Flow Cytometry: Conjugated antibodies enable the identification and sorting of specific cell populations.[1]

  • Western Blotting: Fluorescently labeled secondary antibodies allow for the sensitive detection of target proteins.[]

  • Immunoassays (ELISA): Labeled antibodies or antigens can be used to quantify analytes in a sample.[6]

  • FRET (Förster Resonance Energy Transfer): Cy3.5 can serve as a FRET donor or acceptor in studies of molecular interactions.[12]

Experimental Protocols

Protocol 1: Protein Labeling with (E)-Cyanine 3.5 NHS Ester

This protocol provides a general procedure for labeling proteins with (E)-Cyanine 3.5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[13]

  • This compound (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][14][15]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][10]

  • Purification column (e.g., gel filtration or desalting column)[][15]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[13]

    • If the protein solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against an amine-free buffer such as PBS.[6][13]

  • Dye Preparation:

    • Immediately before use, dissolve the (E)-Cyanine 3.5 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[5][14]

  • Labeling Reaction:

    • For optimal labeling, a molar excess of the dye is required. A starting point of a 10:1 molar ratio of dye to protein is recommended.[13] This may need to be optimized for your specific protein.

    • Add the calculated amount of the dye solution to the protein solution while gently vortexing.[10]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5][15]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[][15]

    • Collect the fractions containing the labeled protein. The first colored fraction is typically the labeled protein.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules per protein molecule and can be calculated from the absorbance at 280 nm and the absorbance maximum of the dye.[14]

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[14]

Protocol 2: Peptide Labeling

The general principles for protein labeling also apply to peptides. However, due to their smaller size, purification methods may differ.

Modifications for Peptide Labeling:

  • Purification: Reverse-phase HPLC is often the preferred method for purifying labeled peptides to achieve high purity.

  • Stoichiometry: For peptides with a single primary amine (the N-terminus), a lower molar excess of the dye may be sufficient to achieve a 1:1 labeling ratio.

Diagrams

chemical_reaction Protein Protein/Peptide with primary amine (-NH2) Conjugate Fluorescently Labeled Protein/Peptide Protein->Conjugate + (E)-Cyanine 3.5 NHS Ester (pH 8.3-8.5) Cy35 (E)-Cyanine 3.5 NHS Ester Cy35->Conjugate NHS N-hydroxysuccinimide (byproduct) Conjugate->NHS

Caption: Covalent labeling of a protein or peptide with (E)-Cyanine 3.5 NHS Ester.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein/Peptide in amine-free buffer Dye_Prep 2. Prepare (E)-Cyanine 3.5 NHS Ester solution Reaction 3. Mix and Incubate (room temp, 1-4h or 4°C, overnight) Dye_Prep->Reaction Purification 4. Purify Conjugate (Gel Filtration/Desalting) Reaction->Purification Characterization 5. Characterize (DOL, Concentration) Purification->Characterization Storage 6. Store Labeled Product (4°C or -20°C to -80°C) Characterization->Storage

Caption: Workflow for labeling proteins and peptides with (E)-Cyanine 3.5 NHS Ester.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 8.3 and 8.5 for optimal reaction.[5][10]
Presence of amine-containing buffers.Dialyze the protein against an amine-free buffer before labeling.[6][13]
Inactive dye due to hydrolysis.Prepare the dye solution immediately before use in anhydrous solvent.[5]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO in the reaction mixture below 10%.[5]
Protein instability.Perform the labeling reaction at 4°C for a longer duration.[16]
Inconsistent Results Inaccurate protein concentration.Accurately determine the protein concentration before labeling.[5]
Over-labeling affecting protein function.Optimize the dye-to-protein molar ratio by performing a titration.[]

References

Application Notes and Protocols for (E)-Cyanine 3.5 Chloride in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a bright, orange-red fluorescent dye commonly utilized for labeling oligonucleotides. Its high quantum yield, photostability, and distinct spectral properties make it an excellent candidate for a variety of molecular biology and diagnostic applications. This document provides detailed protocols for the covalent labeling of amino-modified oligonucleotides with (E)-Cyanine 3.5 NHS (N-Hydroxysuccinimide) ester chloride, along with data presentation and application-specific workflows. Labeled oligonucleotides are crucial tools for in-depth biochemical and cellular analysis, enabling sensitive and non-radioactive detection in techniques such as fluorescence microscopy, Fluorescence Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH).[1]

(E)-Cyanine 3.5 NHS ester reacts efficiently with primary amino groups introduced at the 5', 3', or internal positions of an oligonucleotide, forming a stable amide bond. This covalent linkage ensures the fluorescent label remains attached throughout subsequent experimental procedures.

Spectral and Physicochemical Properties

Proper experimental design and data interpretation require a clear understanding of the spectral characteristics of (E)-Cyanine 3.5. The key quantitative data for this fluorophore are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~581 nm[2][]
Emission Maximum (λem)~596 nm[2][]
Extinction Coefficient (ε)125,000 cm⁻¹M⁻¹[1]
Stokes Shift~15 nm[2]
Molecular Weight~607.71 g/mol []

Experimental Protocols

Preparation of Reagents

a. Amino-Modified Oligonucleotide:

  • Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) to a stock concentration of 1 mM.

  • It is crucial to ensure the oligonucleotide solution is free from primary amine-containing buffers like Tris, as these will compete with the labeling reaction. If necessary, purify the oligonucleotide by ethanol (B145695) precipitation.

b. (E)-Cyanine 3.5 NHS Ester Stock Solution:

  • Allow the vial of (E)-Cyanine 3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.

c. Labeling Buffer:

  • Prepare a 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer.

  • Adjust the pH to 8.5 - 9.0. The slightly basic pH is essential for deprotonating the primary amine on the oligonucleotide, making it reactive with the NHS ester.

Oligonucleotide Labeling Protocol

This protocol is optimized for a 20-30 nmol scale labeling reaction.

  • In a microcentrifuge tube, combine:

    • 20-30 nmol of amino-modified oligonucleotide.

    • Add labeling buffer to a final volume of 200 µL.

  • Add 20 µL of the 10 mg/mL (E)-Cyanine 3.5 NHS ester stock solution to the oligonucleotide solution.

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to prevent photobleaching.

  • (Optional) The reaction can be left overnight at 4°C for potentially higher labeling efficiency.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Amino-Modified Oligonucleotide (in nuclease-free water or TE) Mix Combine Oligonucleotide, Labeling Buffer, and Dye Solution Oligo->Mix Dye (E)-Cyanine 3.5 NHS Ester (dissolved in anhydrous DMSO) Dye->Mix Buffer Labeling Buffer (0.1M Sodium Bicarbonate, pH 8.5-9.0) Buffer->Mix Incubate Incubate 2-4 hours at room temperature (dark) Mix->Incubate Precipitate Ethanol Precipitation (to remove bulk unreacted dye) Incubate->Precipitate HPLC Reverse-Phase HPLC (for high purity product) Precipitate->HPLC Spectro UV-Vis Spectroscopy (determine labeling efficiency) HPLC->Spectro FRET_Pathway cluster_donor Donor Excitation cluster_acceptor Acceptor Emission Excitation Excitation Light (~581 nm) Cy35_Ground (E)-Cy3.5 (Ground State) Excitation->Cy35_Ground Absorption Cy35_Excited (E)-Cy3.5 (Excited State) Cy35_Ground->Cy35_Excited Cy35_Excited->Cy35_Ground Donor Emission (No FRET) Cy55_Ground Acceptor (e.g., Cy5.5) (Ground State) Cy35_Excited->Cy55_Ground Non-radiative Energy Transfer (FRET) Cy55_Excited Acceptor (e.g., Cy5.5) (Excited State) Cy55_Ground->Cy55_Excited FRET_Emission Acceptor Emission Cy55_Excited->FRET_Emission Fluorescence FISH_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation of Target DNA and Probe Permeabilization->Denaturation Hybridize Hybridization of Cy3.5-labeled Probe Denaturation->Hybridize Washing Post-hybridization Washes Hybridize->Washing Microscopy Fluorescence Microscopy Washing->Microscopy

References

(E)-Cyanine 3.5 Chloride: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence. Its favorable spectral properties, including a high molar extinction coefficient and good quantum yield, make it a valuable tool for various biological applications, notably flow cytometry. This document provides detailed application notes and protocols for the use of (E)-Cyanine 3.5 chloride-conjugated antibodies in flow cytometry, aimed at enabling researchers to effectively incorporate this fluorophore into their immunophenotyping and cell analysis workflows.

Cyanine dyes, in general, are known to sometimes exhibit non-specific binding to monocytes and macrophages.[1] Therefore, the use of appropriate blocking buffers is recommended to minimize background staining and ensure data accuracy.[1]

Spectral Properties and Quantitative Data

This compound exhibits distinct excitation and emission spectra that make it suitable for multicolor flow cytometry experiments. Proper instrument setup with the correct lasers and filters is crucial for optimal detection and to minimize spectral overlap with other fluorophores.

ParameterValueReference
Excitation Maximum (λex) 591 nm[2][3]
Emission Maximum (λem) 604 nm[2][3]
Molar Extinction Coefficient (ε) 116,000 L⋅mol⁻¹⋅cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ) 0.35[2][3]

Applications in Flow Cytometry

This compound is an excellent choice for labeling antibodies to detect cell surface and intracellular antigens in flow cytometry. Its brightness allows for the clear identification of both highly and lowly expressed targets.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol outlines the procedure for covalently labeling an antibody with an N-hydroxysuccinimide (NHS) ester functionalized this compound.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound, NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the antibody solution to a concentration of 1-2 mg/mL.

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody. The first colored fraction is typically the conjugated antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 591 nm.

    • Calculate the protein concentration and the dye concentration to determine the DOL.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative such as sodium azide.

Protocol 2: Cell Surface Staining with (E)-Cyanine 3.5-Conjugated Antibody

This protocol provides a step-by-step guide for staining suspended cells for analysis by flow cytometry.

Materials:

  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • (E)-Cyanine 3.5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/100 µL in ice-cold Flow Cytometry Staining Buffer.[4]

  • Fc Receptor Blocking (Optional but Recommended):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the (E)-Cyanine 3.5-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the data on a flow cytometer equipped with a laser that can excite at or near 591 nm (e.g., a yellow-green laser) and an appropriate emission filter (e.g., a 610/20 bandpass filter).

    • Ensure proper controls, such as unstained cells and Fluorescence Minus One (FMO) controls, are included for accurate gating and compensation.[5]

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Purified Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye This compound NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Store Store Conjugate at 4°C Purify->Store

Caption: Workflow for conjugating antibodies with this compound.

Flow_Cytometry_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellSuspension Prepare Single-Cell Suspension FcBlock Fc Receptor Blocking (Optional) CellSuspension->FcBlock AddAntibody Add Cy3.5-Conjugated Antibody FcBlock->AddAntibody Incubate Incubate 20-30 min at 4°C (dark) AddAntibody->Incubate Wash Wash Cells (2x) Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire

Caption: Workflow for cell staining with a Cy3.5-conjugated antibody.

Troubleshooting

Common issues in flow cytometry experiments include weak or no signal, high background, and high event rates.

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient antibody concentrationTitrate the antibody to determine the optimal concentration.
Low antigen expressionUse a brighter fluorophore or an amplification step (e.g., biotin-streptavidin).[4]
Incorrect instrument settingsEnsure the correct laser and filter combination is used for Cy3.5.[5]
High Background Non-specific antibody bindingInclude an Fc block step and use a protein-containing staining buffer (e.g., with BSA).[5]
Dead cells binding antibodyUse a viability dye to exclude dead cells from the analysis.[5]
Antibody concentration too highTitrate the antibody to find a concentration that maximizes signal-to-noise.
High Event Rate Cell concentration too highAdjust the cell concentration to the recommended range for your instrument (typically 0.5-1 x 10⁶ cells/mL).[4]

References

Application Notes and Protocols for (E)-Cyanine 3.5 Chloride in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cyanine 3.5 chloride, a member of the cyanine dye family, is a fluorescent probe with applications in the dynamic world of live-cell imaging. This document provides detailed application notes and protocols for its use, focusing on its spectral properties, and practical considerations for labeling and imaging living cells.

Introduction to this compound

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive fluorescent dye designed for the covalent labeling of biomolecules. Its NHS (N-hydroxysuccinimidyl) ester functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. This property makes it a valuable tool for fluorescently tagging specific molecules to track their localization and dynamics within living cells.

Quantitative Data

The selection of a fluorophore is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for this compound, facilitating its comparison with other common fluorophores.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~581-591 nm[1]
Emission Maximum (λem)~596-604 nm[1]
Molar Extinction Coefficient~116,000 cm⁻¹M⁻¹
Quantum Yield~0.35
Stokes Shift~15-25 nm

Table 2: Photostability Comparison of Cyanine Dyes

DyeRelative PhotostabilityKey CharacteristicsReference
Cy3.5 ModerateGood brightness, susceptible to photobleaching under intense illumination.[2][3]
Cy3Moderate to HighGenerally more photostable than Cy3.5, a widely used alternative.[1][4]
Alexa Fluor 555HighSignificantly more photostable than Cy3/Cy3.5, excellent for long-term imaging.[1]
ATTO 550HighKnown for high photostability and brightness.[1]

Experimental Protocols

The following protocols provide a detailed methodology for labeling a protein of interest with this compound and subsequently using the fluorescently-labeled protein for live-cell imaging.

Protein Labeling with this compound NHS Ester

This protocol describes the covalent attachment of this compound to a purified protein.

Materials:

  • This compound NHS ester

  • Purified protein of interest (e.g., antibody, purified recombinant protein) in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

    • Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3. This is crucial for efficient labeling of primary amines.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific protein.

    • Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Cy3.5).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Live-Cell Imaging of Labeled Proteins

This protocol outlines the steps for introducing the Cy3.5-labeled protein into live cells and subsequent imaging.

Materials:

  • Cy3.5-labeled protein

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Fluorescence microscope equipped with appropriate filters for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging.

    • Allow cells to adhere and grow for 24-48 hours.

  • Introduction of Labeled Protein:

    • The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:

      • Microinjection: For direct introduction into the cytoplasm or nucleus.

      • Electroporation: For introducing the protein into a large population of cells.

      • Cell-penetrating peptides (if conjugated): For spontaneous translocation across the cell membrane.

      • Receptor-mediated endocytosis: If the protein is a ligand for a cell surface receptor.

    • Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed, phenol (B47542) red-free medium to remove any unbound labeled protein.

  • Live-Cell Imaging:

    • Place the dish or slide on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15-30 minutes.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Acquire fluorescence images using the appropriate filter set for Cy3.5.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

    • For time-lapse imaging, set the desired time intervals and duration of the experiment.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound for live-cell imaging of a protein of interest.

G cluster_prep Preparation cluster_labeling Labeling & Purification cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) labeling Incubate Protein and Dye (1 hour, room temp, dark) prep_protein->labeling prep_dye Prepare (E)-Cyanine 3.5 Chloride Stock Solution (Anhydrous DMSO/DMF) prep_dye->labeling purification Purify Labeled Protein (Gel Filtration) labeling->purification protein_intro Introduce Labeled Protein into Cells purification->protein_intro cell_prep Prepare Live Cells (Glass-bottom dish) cell_prep->protein_intro wash Wash to Remove Unbound Protein protein_intro->wash imaging Acquire Images (Fluorescence Microscope) wash->imaging analysis Image Processing and Data Analysis imaging->analysis G cluster_low_signal Low Signal/High Background cluster_phototoxicity Phototoxicity cluster_focus Focus Issues start Problem Encountered low_signal Low Signal start->low_signal high_background High Background start->high_background phototoxicity Cell Blebbing/Death start->phototoxicity focus_drift Focus Drift start->focus_drift sol_low_signal Increase dye:protein ratio Increase exposure time Check filter set low_signal->sol_low_signal sol_high_background Improve washing steps Use phenol red-free medium Optimize protein concentration high_background->sol_high_background sol_phototoxicity Decrease excitation intensity Reduce exposure time Increase time interval phototoxicity->sol_phototoxicity sol_focus_drift Use autofocus system Allow microscope to equilibrate Use an objective heater focus_drift->sol_focus_drift

References

Application Notes and Protocols: (E)-Cyanine 3.5 Chloride NHS Ester for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride NHS ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of primary amines in biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1][2] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines under mild basic conditions to form a stable amide bond.[3] This labeling chemistry is widely used for preparing fluorescently-labeled antibodies, enabling their use in a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[4] Cy3.5 offers strong fluorescence, high water solubility, and good photostability, making it a reliable choice for sensitive detection and multiplexing experiments due to its distinct spectral properties.[1][4]

Chemical and Spectroscopic Properties

The key characteristics of (E)-Cyanine 3.5 chloride NHS ester are summarized in the table below. These properties are essential for designing experiments, selecting appropriate filter sets for fluorescence imaging, and quantifying the degree of labeling.

PropertyValueReference
AppearanceDark purple solid[5][6]
Molecular Weight741.62 g/mol [5][6]
Excitation Maximum (λex)~581-591 nm[2][4][6][7]
Emission Maximum (λem)~596-604 nm[2][4][6][7]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield (Φ)0.35[2][6]
SolubilitySoluble in organic solvents (DMF, DMSO), insoluble in water[5][6]
StorageStore at -20°C in the dark, desiccated[5]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with this compound NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials Required:

  • This compound NHS ester

  • Protein/antibody to be labeled

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[3][8]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25) or ultrafiltration vials

  • Phosphate-buffered saline (PBS)

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_antibody Prepare Antibody in Labeling Buffer mix Mix Antibody and Dye (Stir for 1 hour at RT, in dark) prep_antibody->mix prep_dye Prepare Dye Stock Solution (10 mM in DMSO) prep_dye->mix quench Quench Reaction (Optional) mix->quench purify Purify Conjugate (Gel Filtration) quench->purify dol Calculate Degree of Labeling (DOL) purify->dol storage Store Conjugate (-20°C) dol->storage

Caption: Workflow for labeling proteins/antibodies with Cyanine 3.5 NHS ester.

Procedure:

  • Prepare the Antibody/Protein Solution:

    • Dissolve the antibody or protein in the labeling buffer at a concentration of 2-3 mg/mL. The protein solution must be free of amine-containing substances like Tris or glycine.[3]

    • If the protein is in a buffer like PBS, adjust the pH to 8.3-8.5 by adding one-tenth volume of 1 M sodium bicarbonate.[3]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately or can be stored at -20°C for up to two weeks.[9]

  • Labeling Reaction:

    • While gently stirring, add the calculated amount of the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.

    • Incubate the reaction for 60 minutes at room temperature in the dark.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[10]

    • Elute the conjugate with PBS buffer. The labeled protein will elute first.[10]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the Amax for Cy3.5).

    • Calculate the protein concentration using the following formula:

      • Corrected A280 = A280 - (Amax * CF280) where CF280 for Cy3.5 is 0.22.[6]

      • Protein Concentration (M) = Corrected A280 / ε_protein

    • Calculate the dye concentration using the Beer-Lambert law:

      • Dye Concentration (M) = Amax / 116,000

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:

      • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.[10] Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials Required:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous DMSO

  • Coupling Buffer: 0.1 M Carbonate buffer, pH 9.0-9.5[11]

  • Purification supplies (e.g., ethanol (B145695) precipitation reagents or HPLC)

Procedure:

  • Prepare the Oligonucleotide:

    • Ensure the amine-modified oligonucleotide is purified and free of any amine-containing buffers.[12]

    • Dissolve the oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Solution:

    • Prepare a fresh solution of (E)-Cyanine 3.5 NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligo should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purify the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Signaling Pathway and Application Visualization

Fluorescently labeled antibodies are critical tools for visualizing cellular components and pathways. For instance, an antibody targeting a specific receptor tyrosine kinase (RTK) can be labeled with Cy3.5 to study its localization and trafficking upon ligand binding.

signaling_pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK pathway) RTK->Downstream Activation Endosome Endosome RTK->Endosome Internalization Ligand Ligand Ligand->RTK Binding

Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Low protein concentrationIncrease protein concentration to >2 mg/mL.
- Incorrect pH of labeling bufferEnsure the pH is between 8.3 and 8.5.[8]
- Presence of competing amines in the bufferUse an amine-free buffer like bicarbonate or borate.
- Hydrolyzed NHS esterUse fresh, anhydrous DMSO/DMF and prepare the dye solution immediately before use.[1]
Precipitation of Protein - High concentration of organic solventKeep the volume of DMSO/DMF added to the protein solution to a minimum (<10% of the total volume).
High Background Fluorescence - Incomplete removal of unreacted dyeEnsure thorough purification of the conjugate by gel filtration or dialysis.

This document provides a comprehensive guide for the use of this compound NHS ester for amine labeling. For specific applications, further optimization of the protocols may be necessary. Always refer to the manufacturer's instructions for the specific product being used.

References

Protocol for Labeling IgG with Cyanine 3.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of Immunoglobulin G (IgG) antibodies with Cyanine 3.5 (Cy3.5) maleimide (B117702). Maleimide chemistry targets sulfhydryl groups (-SH) to form stable thioether bonds. This method is particularly useful when amine-based labeling (e.g., NHS esters) might interfere with the antibody's antigen-binding site.

Principle of Maleimide Labeling

Maleimide groups react specifically with free sulfhydryl groups, typically found in cysteine residues, at a neutral pH range (6.5-7.5).[1][2] IgG antibodies possess inter-chain disulfide bonds in the hinge region which can be selectively reduced to generate free sulfhydryl groups for labeling, leaving the antigen-binding sites unaffected.[1]

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

Category Item Specifications
Antibody & Dye IgG Antibody1-10 mg/mL in a suitable buffer
Cyanine 3.5 MaleimideDessicated and stored at < -15°C[3]
Reagents Reaction BufferPBS, pH 7.2-7.4, or Tris/HEPES buffer, pH 7.0-7.5[2][4]
Reducing Agent (Optional)TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[5][6]
Quenching ReagentGlycine or Tris-HCl[7]
SolventsAnhydrous DMSO or DMF[2][6]
Purification MediaSephadex® G-25, Bio-Gel® P-6 DG, or equivalent desalting column[3]
Equipment SpectrophotometerCapable of measuring absorbance at 280 nm and the λmax of Cy3.5
CentrifugeFor spin columns
Vortexer/Mixer
Pipettes
Reaction Tubes
Light-blocking materialsAluminum foil or dark containers[8][9]

Experimental Workflow

The overall process for labeling IgG with Cy3.5 maleimide involves antibody preparation, an optional reduction step, the conjugation reaction, and purification of the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage A 1. Prepare IgG Solution B 2. Optional: Reduce Disulfide Bonds A->B D 4. Conjugation Reaction B->D C 3. Prepare Cy3.5 Maleimide Stock C->D E 5. Purify Conjugate D->E F 6. Determine Degree of Labeling (DOL) E->F G 7. Store Labeled Antibody F->G

Caption: Workflow for IgG-Cy3.5 Maleimide Conjugation.

Detailed Experimental Protocol

1. Antibody Preparation

  • The antibody solution should be free of any stabilizers like BSA or gelatin, as well as any buffers containing free amines or ammonium (B1175870) salts.[3]

  • The recommended antibody concentration is between 1-10 mg/mL.[10][11] For optimal results, a concentration of 2-10 mg/mL is preferred.[5]

  • The antibody should be in a suitable reaction buffer such as PBS at pH 7.2-7.4.[10]

2. Reduction of IgG Disulfide Bonds (Optional)

This step is necessary if the antibody does not have a sufficient number of free sulfhydryl groups. Selective reduction of the hinge-region disulfides is often desired.

  • Prepare a fresh solution of a reducing agent like TCEP or DTT.

  • For TCEP, add a 10-fold molar excess to the antibody solution and incubate for approximately 30 minutes at room temperature.[4][10]

  • If using DTT, it must be removed after reduction and before the addition of the maleimide dye, as it also contains a sulfhydryl group. This can be done using a desalting column.[5]

  • To prevent re-formation of disulfide bonds, it is beneficial to carry out the reduction and subsequent labeling in the presence of an inert gas like nitrogen or argon.[10]

3. Preparation of Cyanine 3.5 Maleimide Stock Solution

  • Allow the vial of Cyanine 3.5 maleimide to warm to room temperature before opening.[4]

  • Prepare a 10 mg/mL stock solution by dissolving the maleimide dye in anhydrous DMSO or DMF.[3] For example, dissolve 1 mg of the dye in 100 µL of DMSO.[3]

  • This stock solution can be stored at < -15°C for up to two weeks, protected from light.[3]

4. Conjugation Reaction

  • The optimal molar ratio of dye to antibody should be determined experimentally, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[2][4]

  • Add the calculated volume of the Cy3.5 maleimide stock solution to the antibody solution while gently vortexing or stirring.[4]

  • Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume.[3]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][4]

Reaction Parameters

Parameter Recommended Value
Antibody Concentration 1-10 mg/mL[10][11]
Dye:Antibody Molar Ratio 10:1 to 20:1[2][4]
Reaction pH 7.0 - 7.5[2][4]
Reaction Temperature Room Temperature or 4°C[1][4]
Reaction Time 1-2 hours (RT) or overnight (4°C)[1][4]

5. Purification of the Labeled Antibody

  • It is crucial to remove any unreacted dye from the antibody conjugate.[12]

  • This is typically achieved using a size-exclusion chromatography method, such as a Sephadex® G-25 desalting column or a spin column.[3][4]

  • Equilibrate the column with PBS buffer.

  • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the labeled antibody.

6. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[13][14]

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (approximately 588 nm).

  • The DOL can be calculated using the Beer-Lambert law and the following equation, which corrects for the dye's absorbance at 280 nm:[13][14]

    DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λmax of the dye.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_prot = Molar extinction coefficient of the protein at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of the dye at its λmax.

    • CF = Correction factor (dye's absorbance at 280 nm / dye's absorbance at λmax).

  • For antibodies, the optimal DOL typically falls between 2 and 10.[15]

7. Storage of the Labeled Antibody

  • Fluorescently labeled antibodies should always be protected from light by storing them in dark vials or by wrapping the vials in aluminum foil.[8][9]

  • For short-term storage (up to a few weeks), the conjugate can be stored at 4°C.[8][10]

  • For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[16][17] Avoid using frost-free freezers as the freeze-thaw cycles can degrade the antibody.[16][18]

  • A carrier protein such as BSA (e.g., 0.1%) can be added for increased stability during storage.[3] Sodium azide (B81097) can also be added as a preservative.[3]

Troubleshooting

Problem Possible Cause Solution
Low DOL Insufficient reduction of disulfide bonds.Increase the concentration of the reducing agent or the incubation time.
Inactive maleimide dye.Use a fresh stock of the dye.
Presence of interfering substances in the antibody buffer.Purify the antibody using dialysis or a desalting column before labeling.
Antibody Precipitation High concentration of organic solvent.Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.
Over-labeling of the antibody.Reduce the dye:antibody molar ratio in the conjugation reaction.
High Background in Assays Incomplete removal of free dye.Repeat the purification step or use a different purification method.

By following this detailed protocol, researchers can reliably conjugate Cyanine 3.5 maleimide to IgG antibodies for use in a variety of fluorescence-based applications.

References

Application Notes and Protocols for In Vivo Imaging with (E)-Cyanine 3.5 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a bright, orange-red fluorescent dye valued for its excellent photostability and high quantum yield.[1] Its spectral properties, with an absorption maximum around 581 nm and an emission maximum at approximately 596 nm, position it within a useful window for various biological imaging applications.[1] While less common for deep-tissue in vivo imaging compared to near-infrared (NIR) dyes like Cy5.5 and Cy7 (which benefit from reduced tissue autofluorescence and deeper photon penetration), Cy3.5 is highly effective for imaging subcutaneous tissues, tracking labeled cells or nanoparticles in superficial layers, and in applications where its specific spectral characteristics are advantageous.[2][3][]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing (E)-Cyanine 3.5 chloride for in vivo imaging studies. The primary application highlighted is its use as a fluorescent label within nanoparticles for systemic tracking and imaging in small animal models.

Application I: Fluorescent Labeling of Nanoparticles for In Vivo Tracking

Cyanine 3.5 can be encapsulated within or conjugated to various nanoparticles, such as silica (B1680970) or lipid-based nanoparticles, to create stable and bright probes for in vivo tracking.[2][5][6] This approach leverages the dye's brightness while the nanoparticle carrier can improve its stability, alter its biodistribution, and facilitate passive targeting to tissues like tumors through the Enhanced Permeability and Retention (EPR) effect.[6][7]

Key Advantages:

  • High Brightness & Photostability: Cy3.5 offers strong and reliable fluorescent signals suitable for detection with common in vivo imaging systems.[1]

  • Versatile Labeling: The dye can be modified with various reactive groups (e.g., NHS ester, alkyne) to facilitate conjugation to proteins, nucleic acids, or nanoparticle surfaces.[8]

  • Subcutaneous and Superficial Imaging: Ideal for applications requiring high-resolution imaging of structures close to the surface.

Quantitative Data

The following tables summarize the key quantitative parameters for Cyanine 3.5 and its application in nanoparticle-based in vivo imaging.

Table 1: Spectral Properties of Cyanine 3.5

PropertyValueReference
Absorption Maximum (λabs)~581 nm[1]
Emission Maximum (λem)~596 nm[1]
Stokes Shift~15 nm[1]
AppearanceOrange-Red Fluorescence[1]

Table 2: In Vivo Imaging Parameters for Cyanine 3.5-Doped Silica Nanoparticles (CSNPs)

ParameterValueReference
Animal ModelMice[2]
Imaging SystemIVIS Spectrum[2]
Excitation Wavelength570 nm[2]
Emission Wavelength620 nm[2]
Nanoparticle Concentration Range0.05 mg/mL to 50 mg/mL[2]
ApplicationSubcutaneous tissue imaging[2]

Experimental Protocols

Protocol 1: Synthesis of Cyanine 3.5-Doped Silica Nanoparticles (CSNPs)

This protocol is adapted from a method for synthesizing cyanine-dye-doped fluorescent silica nanoparticles and can be applied for creating Cy3.5-doped nanoparticles (CSNP3.5) for in vivo imaging.[2]

Materials:

Procedure:

  • Synthesis of Cy3.5-APTES Conjugate:

    • Dissolve Cy3.5 NHS ester in ethanol in a reaction vial.

    • Add APTES to the solution. A typical molar ratio of dye-to-APTES is 1:100 to ensure efficient conjugation.

    • Stir the mixture overnight at room temperature in the dark to form the Cy3.5-APTES conjugate.

  • Nanoparticle Synthesis:

    • In a separate reaction vessel, mix TEOS, the Cy3.5-APTES conjugate solution, and ethanol. A representative molar ratio for TEOS:APTES:dye is 5,000:100:1.

    • Prepare a premixed solution of aqueous ammonia and ethanol (e.g., 1.5 mL ammonia and 8.5 mL ethanol).

    • Add the ammonia/ethanol solution to the TEOS/conjugate mixture.

    • Stir the final reaction mixture overnight at room temperature.

  • Purification:

    • Isolate the synthesized CSNP3.5 by centrifugation (e.g., at 10,000 rpm).

    • Remove the supernatant and redisperse the nanoparticle pellet in fresh ethanol.

    • Repeat the centrifugation and redispersion steps three times to purify the nanoparticles.

    • After the final wash, disperse the CSNP3.5 in an appropriate buffer (e.g., sterile PBS) for in vivo use and store at 4°C.

G Workflow for Synthesis of Cyanine 3.5-Doped Silica Nanoparticles cluster_0 Step 1: Conjugation cluster_1 Step 2: Nanoparticle Formation cluster_2 Step 3: Purification A Dissolve Cy3.5 NHS Ester in Ethanol B Add APTES (1:100 molar ratio) A->B C Stir Overnight at RT (in dark) B->C D Mix TEOS, Ethanol, and Cy3.5-APTES Conjugate C->D Yields Cy3.5-APTES Conjugate E Add Ammonia/Ethanol Solution D->E F Stir Overnight at RT E->F G Centrifuge to Isolate Nanoparticles F->G Yields CSNP3.5 H Wash with Ethanol (Repeat 3x) G->H I Redisperse in PBS for In Vivo Use H->I G Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Post-Imaging Analysis A Anesthetize Mouse (e.g., Isoflurane) B Place on Imaging Stage A->B C Acquire Baseline Image B->C D Administer Cy3.5 Probe (IV, IP, or SC) C->D E Acquire Images at Multiple Time Points D->E F Euthanize and Dissect Organs E->F G Ex Vivo Organ Imaging F->G H Quantify Fluorescence (ROI Analysis) G->H G Selection of Cyanine Dyes for In Vivo Imaging Dye Cyanine Dye Choice Cy35 Cyanine 3.5 (~596 nm Emission) Dye->Cy35 Cy55 Cyanine 5.5 (~694 nm Emission) Dye->Cy55 Cy7 Cyanine 7 (~773 nm Emission) Dye->Cy7 App1 Superficial / Subcutaneous Imaging Cy35->App1 App2 Deep Tissue / Tumor Imaging (NIR Window I) Cy55->App2 Cy7->App2 Prop1 Higher Tissue Absorption & Autofluorescence App1->Prop1 Prop2 Lower Tissue Absorption & Autofluorescence App2->Prop2

References

Application Notes: Antibody Conjugation with Cyanine Dyes for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine (Cy) dyes are a class of synthetic fluorophores widely used for labeling biomolecules, particularly antibodies, for applications in fluorescence microscopy, flow cytometry, and in-vivo imaging.[1][2][3] Their popularity stems from their high molar extinction coefficients, good quantum yields, and photostability, which result in brighter and more stable fluorescent signals compared to traditional dyes like FITC and rhodamine.[1][4][5] The spectral properties of cyanine dyes can be tuned across the visible and near-infrared (NIR) spectrum by modifying their chemical structure, making them ideal for multiplex imaging experiments.[2][6]

This document provides detailed protocols for the covalent conjugation of cyanine dyes to antibodies using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (e.g., on lysine (B10760008) residues) on the antibody to form stable amide bonds.[7][8] We will cover antibody preparation, the conjugation reaction, purification of the final conjugate, and methods for characterization, including the crucial calculation of the Degree of Labeling (DOL).

Advantages of Cyanine Dyes for Antibody Conjugation:

  • High Intensity: Strong absorption and high fluorescence quantum yield lead to bright signals, enabling sensitive detection.[9]

  • Photostability: Greater resistance to photobleaching compared to many conventional dyes, allowing for longer imaging sessions.[4]

  • pH Insensitivity: Stable fluorescence over a broad pH range (typically pH 4-10).[4]

  • Spectral Variety: A wide range of spectrally distinct cyanine dyes (e.g., Cy3, Cy5, Cy7) are available, facilitating multicolor analysis.[1][6]

  • Low Background: Far-red and near-infrared emitting dyes like Cy5 and Cy7 are particularly advantageous as they emit in a range where cellular autofluorescence is minimal.[6][9]

Data Presentation: Properties of Common Cyanine Dyes

The selection of a cyanine dye depends on the available excitation sources (lasers) and emission filters of the fluorescence microscope. The data below summarizes the key spectral properties for three commonly used cyanine dyes.

ParameterCy3Cy5Cy7
Excitation Maximum (λex) ~550 nm[1]~650 nm[1]~750 nm[1][6]
Emission Maximum (λem) ~570 nm[1]~670 nm[1]~776 nm[1][6]
Molar Extinction Coefficient (ε) at λex ~150,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Typical Applications Immunofluorescence, Microarrays[1]Confocal Microscopy, Flow Cytometry[6]In-Vivo & Deep Tissue Imaging[1][6]
Correction Factor (CF) for DOL *~0.08~0.05~0.02

*Note: The Correction Factor (CF = A₂₈₀ of dye / Aₘₐₓ of dye) is used to correct the protein absorbance at 280 nm during Degree of Labeling (DOL) calculations.[10][11] This value can vary slightly between dye manufacturers; always refer to the vendor's datasheet for the most accurate value.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to successful conjugation. The following diagrams outline the logical flow of the antibody conjugation and characterization process.

G cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Characterization Ab_start Start: Antibody Solution (May contain interfering substances) Purify_Ab Antibody Buffer Exchange (Remove Tris, Glycine, BSA) Ab_start->Purify_Ab e.g., Dialysis or Spin Desalting Column Adjust_pH Adjust Antibody Buffer pH to 8.0-9.0 Purify_Ab->Adjust_pH Prep_Dye Prepare Dye Stock (Dissolve NHS-ester in anhydrous DMSO/DMF) Mix Combine Antibody and Dye (Target Molar Ratio 10:1 to 20:1) Prep_Dye->Mix Adjust_pH->Mix React Incubate for 1 hour (Room Temp, protected from light) Mix->React Quench Add Quenching Reagent (e.g., 1M Tris-HCl) React->Quench Purify_Conj Purify Conjugate (Remove unconjugated dye via Size Exclusion Chromatography) Quench->Purify_Conj Measure_Abs Spectrophotometry (Measure A280 and Amax) Purify_Conj->Measure_Abs Calc_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calc_DOL Final_Product Final Conjugate (Store at 4°C or -20°C) Calc_DOL->Final_Product

Caption: Workflow for antibody conjugation with cyanine dye NHS esters.

G A280_measured A280 (Measured Absorbance of Conjugate) Corrected_A280 Corrected A280 = A280_measured - (Amax_measured × CF) A280_measured->Corrected_A280 Amax_measured Amax (Measured Absorbance at Dye λmax) Amax_measured->Corrected_A280 Dye_Conc [Dye] = Amax_measured / ε_dye Amax_measured->Dye_Conc CF Dye Correction Factor (CF) CF->Corrected_A280 E_prot ε_prot (Molar Extinction Coeff. of Antibody) Prot_Conc [Protein] = Corrected A280 / ε_prot E_prot->Prot_Conc E_dye ε_dye (Molar Extinction Coeff. of Dye) E_dye->Dye_Conc Corrected_A280->Prot_Conc DOL_Calc Degree of Labeling (DOL) = [Dye] / [Protein] Prot_Conc->DOL_Calc Dye_Conc->DOL_Calc Result Optimal DOL: 2-10 DOL_Calc->Result

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

Detailed Experimental Protocols

This protocol is critical for ensuring the antibody is in an optimal buffer for conjugation.

  • Antibody Purity and Concentration:

    • The antibody solution must be purified and free of primary amine-containing substances like Tris or glycine, as these will compete with the antibody for the dye.[12]

    • Carrier proteins such as Bovine Serum Albumin (BSA) or gelatin must be removed.[12]

    • If the antibody buffer is incompatible, perform a buffer exchange via dialysis against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, or use a desalting spin column with an appropriate molecular weight cutoff (MWCO).[7][12]

    • The recommended antibody concentration for efficient labeling is 2-10 mg/mL.[4][8] If the concentration is too low, the reaction efficiency will decrease.[12]

  • Preparation of Buffers:

    • Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.0 using 1 M NaOH. Bring the final volume to 100 mL.[7]

    • Quenching Reagent (1 M Tris-HCl, pH 8.0): Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0.

  • Preparation of Dye Stock Solution:

    • Cyanine dye NHS esters are moisture-sensitive.[12] Allow the vial to warm to room temperature before opening.

    • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL or 10 mM.[4][8]

    • This stock solution should be prepared immediately before use, as the reactive NHS ester can hydrolyze in solution.[4]

  • Adjust pH: For every 1 mL of antibody solution in PBS, add 100 µL of 1 M sodium bicarbonate reaction buffer to raise the pH to the optimal range of 8.0-9.0 for the amine-reactive chemistry.[7][8]

  • Calculate Molar Ratio: The optimal molar ratio of dye to antibody varies but a good starting point is a 10:1 to 20:1 ratio.[7][8]

    • Moles of Antibody: (Antibody volume in L × Antibody concentration in g/L) / Antibody molecular weight in g/mol (e.g., IgG ≈ 150,000 g/mol ).

    • Moles of Dye Needed: Moles of Antibody × desired molar ratio (e.g., 15).

    • Volume of Dye Stock to Add: Moles of Dye Needed / Molarity of Dye Stock.

  • Reaction: Add the calculated volume of dye stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13]

  • Quenching: Stop the reaction by adding the quenching reagent (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for another 15-30 minutes.

It is crucial to remove all unconjugated (free) dye, as it can cause high background fluorescence.[12][14]

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column. Equilibrate the column with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.[12][15]

  • Separation: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the conjugate with 1X PBS. The larger antibody-dye conjugate will elute first, appearing as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.

  • Collection: Collect the fractions containing the purified conjugate. The successful separation should be visually apparent.

The DOL is the average number of dye molecules conjugated to a single antibody. An optimal DOL is typically between 2 and 10.[7][8][14] Over-labeling can lead to fluorescence quenching and antibody precipitation, while under-labeling results in a weak signal.[12][16]

  • Spectrophotometry: Measure the absorbance of the purified conjugate solution in a quartz cuvette at two wavelengths:

    • A₂₈₀: The absorbance at 280 nm (for the protein).

    • Aₘₐₓ: The absorbance at the dye's maximum absorption wavelength (see table in section 2).[10]

  • DOL Calculation: Use the following formula, which corrects for the dye's absorbance at 280 nm:[17]

    • Corrected Protein Absorbance (A_prot_corr): A_prot_corr = A₂₈₀ - (Aₘₐₓ × CF) Where CF is the Correction Factor for the specific dye.

    • Molar Concentration of Protein ([Protein]): [Protein] = A_prot_corr / ε_prot Where ε_prot for IgG is ~210,000 M⁻¹cm⁻¹.[14]

    • Molar Concentration of Dye ([Dye]): [Dye] = Aₘₐₓ / ε_dye Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein][10]

Proper storage is essential to maintain the functionality of the fluorescent conjugate.

  • Storage Temperature: Store the final conjugate solution at 4°C for short-term use (weeks to months).[18] For long-term storage, add glycerol (B35011) to a final concentration of 50% and store in small aliquots at -20°C.[19][20] Avoid repeated freeze-thaw cycles.[19]

  • Light Protection: Fluorescent conjugates are susceptible to photobleaching. Store them in dark tubes or vials wrapped in foil and protect them from light during all experimental steps.[19][20]

  • Preservatives: If needed, sodium azide (B81097) can be added to a final concentration of 0.02% (w/v) to prevent microbial contamination.[19]

This is a general protocol for using the cyanine-conjugated antibody for staining fixed cells.

  • Cell Preparation: Grow cells on glass coverslips. Wash with PBS.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[21]

  • Permeabilization (if targeting intracellular antigens): Incubate with 0.2% Triton X-100 in PBS for 10-20 minutes.[22]

  • Blocking: Incubate with a blocking buffer (e.g., 5% normal serum in PBS) for 1 hour to reduce non-specific binding.[23]

  • Primary Antibody Incubation: If using an indirect staining method, incubate with the unconjugated primary antibody. If using the directly conjugated antibody, proceed to step 7.

  • Secondary Antibody Incubation (for indirect staining): Incubate with a cyanine-dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Direct Staining: Incubate with your directly conjugated primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.[23]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Stain nuclei with a DNA dye like DAPI or Hoechst.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope equipped with the appropriate filters for the chosen cyanine dye.

Troubleshooting

SymptomPossible Cause(s)Recommendation(s)
Low or No Fluorescence Signal Failed Conjugation: Interfering substances in antibody buffer; incorrect pH; hydrolyzed dye.[12]Perform buffer exchange to remove amines/BSA. Ensure reaction pH is 8.0-9.0. Use fresh, anhydrous DMSO/DMF for dye stock.[7][12]
Low DOL: Suboptimal dye:antibody molar ratio; low antibody concentration.Optimize the molar ratio by performing a titration. Ensure antibody concentration is >2 mg/mL.[12]
High Background Staining Unconjugated Dye: Incomplete removal of free dye after conjugation.Ensure thorough purification using size-exclusion chromatography or extensive dialysis.[12][14]
Non-specific Binding: The antibody or dye is binding non-specifically to cells or tissue.Increase the concentration of blocking agents (e.g., normal serum, BSA) in the blocking and antibody dilution buffers.[]
Antibody Precipitates After Conjugation Over-labeling: A high DOL can decrease the solubility of the antibody.[12]Reduce the dye:antibody molar ratio in the conjugation reaction. Perform a titration to find the optimal DOL that maintains solubility.[12]
Reduced Antibody Activity Over-labeling: Dye molecules attached near the antigen-binding site may cause steric hindrance.Reduce the dye:antibody molar ratio. Consider using a different conjugation chemistry that targets other sites on the antibody.

References

Troubleshooting & Optimization

How to reduce (E)-Cyanine 3.5 chloride photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (E)-Cyanine 3.5 Chloride

Welcome to the technical support center for (E)-Cyanine 3.5 (Cy3.5) chloride. This resource provides in-depth troubleshooting guides and frequently asked questions to help you mitigate photobleaching and enhance the quality of your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my Cy3.5 signal?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy3.5, upon exposure to excitation light. The process begins when the fluorophore absorbs a photon and transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some transition to a long-lived, highly reactive triplet state.[1] This triplet state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and permanently damage the fluorophore, rendering it non-fluorescent.[2][3] This leads to a gradual fading of your fluorescent signal during imaging.

Q2: What are the primary factors that accelerate Cy3.5 photobleaching?

A2: Several factors can accelerate the rate of photobleaching:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby increasing the probability of transitioning to the destructive triplet state.[4]

  • Presence of Molecular Oxygen: Oxygen is a primary reactant in the photobleaching pathway for most organic dyes, including cyanines.[2][3] It readily reacts with triplet-state fluorophores to create damaging ROS.

  • Long Exposure Times: Prolonged or repeated exposure to excitation light increases the cumulative damage to the fluorophore population.[4]

  • Sample Environment: The chemical composition of the imaging buffer or mounting medium can significantly influence photostability. The absence of protective agents will lead to faster bleaching.

Q3: What are the main classes of antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium to slow down photobleaching. They primarily fall into two categories:

  • Oxygen Scavengers: These are enzymatic or chemical systems that remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of ROS.[5] A common example is the GLOX system (glucose oxidase and catalase).[6][7]

  • Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can react with oxygen.[2][3] This process is often achieved through mechanisms like triplet-triplet energy transfer (TTET) or photoinduced electron transfer (PET).[2][8] Common TSQs include Trolox (a vitamin E analog) and cyclooctatetraene (B1213319) (COT).[2]

Q4: Can I use a commercial mounting medium for my fixed samples?

A4: Yes, using a commercial antifade mounting medium is a convenient and effective way to protect your Cy3.5-labeled fixed samples. Products like ProLong Diamond, SlowFade Diamond, and Vectashield are formulated to suppress photobleaching across a wide spectrum of dyes, including cyanines.[9][10][11] However, be aware that some antifade agents, like p-Phenylenediamine (PPD), can react negatively with and destroy cyanine dyes.[5][12][13] It is crucial to select a medium explicitly stated to be compatible with Cy dyes.

Troubleshooting Guide

This guide addresses common issues related to Cy3.5 photobleaching during fluorescence microscopy.

Problem: My Cy3.5 signal fades rapidly during live-cell imaging.

Possible Cause Recommended Solution
Excessive Light Exposure Reduce the excitation laser power to the minimum level required for a good signal-to-noise ratio. Decrease the camera exposure time and the frequency of image acquisition to only what is necessary to capture the biological event.[4]
High Oxygen Concentration Prepare a specialized imaging buffer containing an oxygen scavenging system (e.g., GLOX or PCA/PCD) to remove dissolved oxygen from the medium.[1][7] See Protocol 1 for a recipe.
Triplet State Accumulation Supplement your imaging buffer with a triplet state quencher. Trolox is a popular, cell-permeable option that can be added to live-cell media to reduce blinking and photobleaching.[8]

Problem: The fluorescence of my Cy3.5-stained fixed samples is weak or bleaches quickly.

Possible Cause Recommended Solution
Inappropriate Mounting Medium Use a commercial or lab-prepared mounting medium containing antifade reagents specifically compatible with cyanine dyes.[12] Avoid reagents like p-Phenylenediamine (PPD).[5][13]
Suboptimal Storage Store stained slides at 4°C in the dark to prevent photobleaching and chemical degradation over time. Ensure the mounting medium has fully cured (if applicable) to provide a stable chemical environment.
Refractive Index Mismatch For high-resolution imaging, use a mounting medium with a refractive index (RI) that matches your immersion oil (e.g., ~1.52).[9] This minimizes spherical aberration and improves signal collection, which can indirectly reduce the required excitation power.

Quantitative Data on Antifade Reagents

The effectiveness of antifade reagents can be quantified by measuring the increase in fluorophore photostability. The table below summarizes the performance of common agents used with cyanine dyes.

Antifade Agent Class Specific Reagent Typical Concentration Mechanism of Action Reported Efficacy with Cyanine Dyes
Triplet State Quencher Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)1-2 mMReduces triplet state lifetime via electron transfer.[8][14]Significantly reduces blinking and photobleaching of Cy5.[15]
Triplet State Quencher Cyclooctatetraene (COT)~1-2 mMReduces triplet state lifetime via triplet-triplet energy transfer.[2]Substantially reduces the triplet state lifetime of Cy5, correlating with enhanced photostability.[2]
Oxygen Scavenger GLOX (Glucose Oxidase + Catalase)See Protocol 1Enzymatically removes dissolved O₂.[7]Can prolong dye lifetimes by 10-100 fold.[1]
Oxygen Scavenger PCA / PCD SystemSee Protocol 2Enzymatically removes dissolved O₂; may be more effective than GLOX.[7]Depletes oxygen more rapidly and to a greater extent than the GLOX system.[7]

Experimental Protocols

Protocol 1: Preparation of GLOX Imaging Buffer

This protocol describes how to prepare a standard imaging buffer with a glucose oxidase and catalase (GLOX) oxygen scavenging system, suitable for live-cell or single-molecule imaging.

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • D-Glucose (e.g., 50% w/v stock solution)

  • Glucose Oxidase (Sigma-Aldrich, G2133 or similar)

  • Catalase (Sigma-Aldrich, C40 or similar)

  • (Optional) Triplet State Quencher, e.g., Trolox (100 mM stock in DMSO)

  • (Optional) Reducing Agent, e.g., β-mercaptoethanol (BME)

Procedure:

  • Prepare GLOX Enzyme Stock (100x):

    • Dissolve 10 mg of Glucose Oxidase and 1.75 mg of Catalase in 250 µL of Imaging Buffer Base.

    • Gently mix and centrifuge briefly to pellet any insoluble material.

    • The supernatant is the 100x GLOX stock. Store at 4°C for up to one week.[16]

  • Prepare Final Imaging Buffer (1 mL):

    • Start with 880 µL of Imaging Buffer Base.

    • Add 100 µL of 50% (w/v) D-Glucose stock (final concentration 5%).

    • Add 10 µL of the 100x GLOX Enzyme Stock.

    • (Optional) Add 10 µL of 100 mM Trolox (final concentration 1 mM).

    • (Optional) Add 1-5 µL of BME.

  • Final Use:

    • This buffer must be prepared fresh on the day of the experiment, as the oxygen scavenging activity is limited to a few hours.[6]

    • Apply the buffer to your sample immediately before imaging and seal the chamber or dish to limit re-oxygenation from the air.

Protocol 2: Preparation of PCA/PCD Imaging Buffer

This protocol outlines the preparation of an alternative, highly efficient oxygen scavenging system using protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD).

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • Protocatechuic acid (PCA)

  • Protocatechuate-3,4-dioxygenase (PCD)

  • (Optional) Trolox

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 50 mM stock solution of PCA in your Imaging Buffer Base. Adjust pH back to 8.0 if necessary. Store frozen.

    • PCD is typically purchased in a glycerol-containing storage buffer.

  • Prepare Final Imaging Buffer (1 mL):

    • To 1 mL of Imaging Buffer Base, add PCA stock solution to a final concentration of 2.5-10 mM.

    • Add PCD to a final concentration of 50-100 nM.[7]

    • (Optional) Add Trolox to a final concentration of 1-2 mM.

  • Final Use:

    • This system is highly effective at removing oxygen.[7] Prepare the final buffer just before imaging for maximum efficacy.

Visualizations

G Figure 1: Mechanism of Photobleaching cluster_bleach S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light) Bleached Bleached State (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Oxygen Molecular Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) T1->ROS Reaction ROS->S0 Attack

Figure 1: Mechanism of Photobleaching

G Figure 2: Action of Antifade Reagents cluster_photophysics Standard Photobleaching Pathway cluster_intervention Intervention by Antifade Agents S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) S1->T1 ISC Oxygen ³O₂ T1->Oxygen Bleached Photobleaching Oxygen->Bleached TSQ Triplet State Quencher (e.g., Trolox, COT) TSQ->T1 Quenches T₁ O2_Scavenger Oxygen Scavenger (e.g., GLOX) O2_Scavenger->Oxygen Removes O₂

Figure 2: Action of Antifade Reagents

G Figure 3: Troubleshooting Workflow start Start: Rapid Photobleaching Observed sample_type Live or Fixed Sample? start->sample_type live_imaging Live-Cell Imaging sample_type->live_imaging  Live fixed_imaging Fixed-Sample Imaging sample_type->fixed_imaging Fixed   reduce_light 1. Reduce Light Exposure (Power & Time) live_imaging->reduce_light check_medium 1. Use Cy-Compatible Antifade Mountant fixed_imaging->check_medium add_os 2. Add Oxygen Scavenger (e.g., GLOX) reduce_light->add_os Still bleaching add_tsq 3. Add Triplet State Quencher (e.g., Trolox) add_os->add_tsq Still bleaching live_ok Problem Resolved add_tsq->live_ok check_ri 2. Match Refractive Index (if needed) check_medium->check_ri Still bleaching check_storage 3. Store Properly (Dark, 4°C) check_ri->check_storage Still bleaching fixed_ok Problem Resolved check_storage->fixed_ok

Figure 3: Troubleshooting Workflow

References

Optimizing signal-to-noise ratio with (E)-Cyanine 3.5 chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments utilizing (E)-Cyanine 3.5 chloride.

Properties of this compound

This compound is a reactive, orange-red fluorescent dye commonly used for labeling biomolecules.[1][2][3] Its NHS ester functional group readily reacts with primary amino groups on proteins, peptides, and amine-modified oligonucleotides.[1][3]

PropertyValueReference
Excitation Maximum (λex) ~581 nm[1][4]
Emission Maximum (λem) ~596-604 nm[1][2][3]
Molar Extinction Coefficient (ε) 125,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.35[6][7]
Reactive Group N-hydroxysuccinimide (NHS) ester[7]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[]

Troubleshooting Guides

This section addresses common issues encountered when using this compound and provides solutions to improve your signal-to-noise ratio.

High Background Fluorescence

High background can obscure your signal and reduce the sensitivity of your assay.

Potential CauseRecommended Solution(s)
Excessive Dye/Antibody Concentration Perform a titration to determine the optimal concentration that maximizes signal while minimizing background.[9]
Non-Specific Binding - Use a blocking buffer appropriate for your sample type (e.g., BSA, normal serum).- For flow cytometry or immunofluorescence with monocytes/macrophages, consider using a specialized cyanine dye blocking buffer.[10][11]- Increase the number and duration of wash steps after incubation with the labeled probe.[12]
Autofluorescence - Image an unstained control sample to assess the level of autofluorescence.- If using aldehyde-based fixatives, consider reducing the concentration or incubation time.[13]
Inadequate Washing - Increase the number of washes (e.g., 3-4 times for 5 minutes each).- Include a mild detergent (e.g., 0.05-0.2% Tween-20) in your wash buffer.[12]
Contamination of Reagents or Labware - Use fresh, high-quality reagents.- Ensure all labware is clean and free of fluorescent contaminants.[12][14]
Weak or No Signal

A faint or absent signal can be due to a variety of factors, from labeling inefficiency to photobleaching.

Potential CauseRecommended Solution(s)
Suboptimal Labeling Reaction - Ensure the pH of the reaction buffer is between 8.3 and 8.5 for efficient NHS ester coupling.[15] - Use fresh, anhydrous DMSO or DMF to dissolve the dye.[15]
Low Abundance of Target Molecule - If possible, increase the amount of sample used.- Consider an amplification strategy if the signal is inherently low.
Photobleaching - Use a mounting medium containing an antifade reagent (e.g., n-propyl gallate).[16][17]- Minimize the exposure of the sample to excitation light by reducing laser power and exposure time.[16]
Incorrect Filter Sets - Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral properties of Cyanine 3.5.
Dye-Dye Quenching - Over-labeling of proteins can lead to self-quenching. Determine the optimal degree of labeling (DOL) for your application.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound NHS ester?

A1: The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to antibody.[19] However, it is recommended to perform a titration with ratios ranging from 5:1 to 20:1 to find the optimal balance between labeling efficiency and potential self-quenching for your specific protein.[20]

Q2: How can I reduce photobleaching of (E)-Cyanine 3.5 during imaging?

A2: Photobleaching is the irreversible degradation of a fluorophore upon exposure to excitation light. To minimize photobleaching of Cyanine 3.5, you can:

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. Common antifade agents include oxygen scavengers and triplet state quenchers like n-propyl gallate.[16][17]

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[16]

  • Minimize Exposure: Avoid prolonged exposure of the sample to the excitation light, especially during focusing and setup.

Q3: My (E)-Cyanine 3.5 labeled antibody is showing high non-specific binding to monocytes/macrophages. How can I fix this?

A3: Cyanine dyes can sometimes exhibit non-specific binding to certain cell types, particularly monocytes and macrophages.[10] To mitigate this, consider using a commercially available cyanine dye blocking buffer, which is specifically formulated to reduce this type of non-specific interaction.[11]

Q4: What is the best way to purify my biomolecule after labeling with this compound?

A4: After the labeling reaction, it is crucial to remove any unconjugated dye. Common purification methods include:

  • Size-Exclusion Chromatography: Gel filtration columns (e.g., Sephadex G-25) are effective for separating the labeled protein from the smaller, unbound dye molecules.

  • Dialysis: Dialysis can also be used to remove free dye, although it is a slower process.

  • Reverse-Phase HPLC: For oligonucleotides and smaller peptides, reverse-phase HPLC can provide excellent purification.

Q5: Can I use this compound for live-cell imaging?

A5: While cyanine dyes can be used for live-cell imaging, their photostability can be a limiting factor. It is important to use imaging conditions that minimize phototoxicity and photobleaching.[15] Using antifade reagents that are compatible with live cells and optimizing imaging parameters are crucial for successful live-cell experiments.[17]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound NHS ester.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization A Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) C Add Dye Stock to Protein Solution (e.g., 10:1 molar ratio) A->C B Prepare 10 mg/mL Dye Stock in Anhydrous DMSO or DMF B->C D Incubate for 1 hour at Room Temperature (Protect from light) C->D E Purify via Size-Exclusion Chromatography (e.g., Sephadex G-25) D->E F Collect Labeled Protein Fractions E->F G Determine Degree of Labeling (DOL) (Optional) F->G H Store Conjugate at 4°C (Protect from light) G->H

Caption: Workflow for labeling proteins with this compound NHS ester.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol provides a general procedure for labeling amine-modified oligonucleotides with this compound NHS ester.

OligoLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage A Dissolve Amine-Modified Oligo in Water B Add Conjugation Buffer (e.g., 0.1M Sodium Bicarbonate, pH 9.0) A->B D Add Dye Stock to Oligo Solution B->D C Prepare 10 mg/mL Dye Stock in Anhydrous DMF C->D E Incubate for 2-16 hours at Room Temperature (Protect from light) D->E F Purify via Desalting Column or Reverse-Phase HPLC E->F G Collect Labeled Oligonucleotide F->G H Store Labeled Oligo at -20°C (Protect from light) G->H

Caption: Workflow for labeling amine-modified oligonucleotides.

Signaling Pathway & Logical Relationships

Troubleshooting Logic for Optimizing Signal-to-Noise Ratio

The following diagram illustrates a logical workflow for troubleshooting common issues to optimize the signal-to-noise ratio.

TroubleshootingLogic cluster_bg_solutions High Background Solutions cluster_signal_solutions Weak Signal Solutions Start Suboptimal Signal-to-Noise Ratio HighBg High Background? Start->HighBg WeakSignal Weak Signal? HighBg->WeakSignal No OptConc Optimize Dye/Probe Concentration HighBg->OptConc Yes OptLabel Optimize Labeling Reaction WeakSignal->OptLabel Yes End Optimal Signal-to-Noise Ratio WeakSignal->End No IncWash Increase Wash Steps OptConc->IncWash CheckBlock Check Blocking Buffer IncWash->CheckBlock AutoFluor Control for Autofluorescence CheckBlock->AutoFluor AutoFluor->WeakSignal AntiFade Use Antifade Reagents OptLabel->AntiFade CheckFilters Verify Filter Sets AntiFade->CheckFilters IncTarget Increase Target Concentration CheckFilters->IncTarget IncTarget->End

Caption: Logical workflow for troubleshooting signal-to-noise ratio issues.

References

Technical Support Center: Improving the Photostability of Cyanine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered with the photostability of cyanine (Cy) fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant problem for cyanine dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] This process is a major issue when working with cyanine dyes, such as Cy3, Cy5, and Cy7, as it can lead to a gradual decrease in the fluorescence signal during an experiment. This loss of signal can compromise data quality, particularly in applications that require prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies.[2]

Q2: What are the primary factors that contribute to the photobleaching of cyanine dyes?

Several factors can accelerate the photobleaching of cyanine fluorophores:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, which in turn increases the opportunities for photochemical damage.[3]

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching. It can interact with the excited triplet state of the cyanine dye to form reactive oxygen species (ROS), which are highly reactive and can chemically damage the fluorophore.[3][4]

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the dye's immediate environment can influence its photostability.[5] For instance, a slightly basic pH (around 7.5) is often optimal for the stability of some cyanine dyes.[5]

  • Intrinsic Properties of the Dye: Cyanine dyes are susceptible to photoisomerization, a light-induced change in their molecular structure, which can lead to non-fluorescent states and an increased likelihood of bleaching.[6]

Q3: How can I minimize photobleaching during my imaging experiments?

You can employ several strategies to minimize photobleaching:

  • Optimize Imaging Parameters:

    • Reduce Laser Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio.[2]

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[2]

    • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[7]

  • Utilize Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging buffer. These reagents help to reduce photobleaching by scavenging for reactive oxygen species or quenching the excited triplet state of the fluorophore.[2][8]

  • Employ an Oxygen Scavenging System: These systems, often enzymatic, remove dissolved oxygen from the imaging buffer, thereby reducing the formation of damaging reactive oxygen species.[9]

  • Choose More Photostable Dyes: When possible, select cyanine dye derivatives or alternative fluorophores that are known for their enhanced photostability.[1][10]

Troubleshooting Guide

Problem: Rapid loss of fluorescence signal during image acquisition.

  • Possible Cause: High excitation light intensity or prolonged exposure.

    • Solution: Decrease the laser power and/or reduce the exposure time. Use a neutral density filter if available.[2][7]

  • Possible Cause: Presence of molecular oxygen in the imaging buffer.

    • Solution: Use a commercial or homemade antifade mounting medium containing reagents like n-propyl gallate (NPG) or Trolox.[8][11] For live-cell imaging, consider using an oxygen scavenging system.[9]

  • Possible Cause: Suboptimal imaging buffer conditions.

    • Solution: Ensure the pH of your imaging buffer is optimal for your specific cyanine dye, typically around 7.5.[5]

Problem: High background fluorescence.

  • Possible Cause: Autofluorescence from the sample or mounting medium.

    • Solution: Use a mounting medium with low autofluorescence. If sample autofluorescence is an issue, consider spectral unmixing or using fluorophores that emit in the near-infrared (NIR) region, where cellular autofluorescence is lower.

  • Possible Cause: Unbound fluorophores.

    • Solution: Ensure thorough washing steps after labeling to remove any unbound dye molecules.

Problem: Inconsistent fluorescence intensity between samples.

  • Possible Cause: Different levels of photobleaching due to variations in imaging time or conditions.

    • Solution: Standardize your imaging protocol. Image all samples for the same duration and with the same settings. Create a photobleaching curve to normalize your data if quantitative comparisons are necessary.[7]

Quantitative Data on Cyanine Fluorophore Photostability

The photostability of different cyanine dyes can vary significantly. The following table summarizes key photophysical properties and provides a qualitative comparison of the photostability of common cyanine dyes and some more photostable alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
Cy3 ~550~570~150,000~0.15Moderate[2][10]
Alexa Fluor 555 ~555~565~155,000~0.10High[10]
ATTO 550 ~554~576~120,000~0.80High[2]
Cy5 ~649~670~250,000~0.20Moderate to Low[10][12]
Alexa Fluor 647 ~650~668~270,000~0.33High[10]
Cy7 ~743~767~250,000~0.12Low[12]

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[2] Alexa Fluor and ATTO dyes are generally considered more photostable alternatives to their cyanine counterparts.[2][10]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a commonly used homemade antifade solution.[8][13]

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

  • In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While stirring rapidly, slowly add 0.1 parts of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.

  • (Optional) Adjust the pH to ~8.0-9.0 with a suitable buffer if necessary.

  • Store the final mounting medium at -20°C in the dark.

Protocol 2: Quantifying Photobleaching Rate

This protocol outlines a general method to quantify the rate of photobleaching for a fluorophore.[2]

Materials:

  • Fluorescently labeled sample mounted on a microscope slide.

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare your fluorescently labeled sample as you would for your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.

    • Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.

    • Continue acquiring images until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series.

    • Measure the mean intensity of a background region for each image and subtract this from your ROI intensity to correct for background noise.

    • Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the half-life (t₁/₂) of the fluorophore under those specific imaging conditions.[2]

Visualizations

Below are diagrams illustrating key concepts and workflows related to cyanine fluorophore photostability.

Photobleaching_Mechanism cluster_bleaching Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Bleached Bleached Fluorophore S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Chemical Reaction (Oxidation) ROS->Bleached Damage

Caption: Mechanism of cyanine fluorophore photobleaching.

Antifade_Mechanism cluster_photobleaching Photobleaching Pathway cluster_protection Protection Mechanisms T1 Excited Triplet State (T₁) O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer S0 S0 ROS Reactive Oxygen Species (ROS) O2->ROS Formation TSQ Triplet State Quencher (e.g., NPG) TSQ->T1 Quenches OS Oxygen Scavenger OS->O2 Removes

Caption: Mechanisms of action for common antifade agents.

Experimental_Workflow A Sample Preparation (Labeling & Mounting) B Define Imaging Parameters (Laser, Exposure, etc.) A->B C Acquire Time-Lapse Image Series B->C D Image Analysis: Measure ROI Intensity C->D E Background Subtraction & Normalization D->E F Plot Normalized Intensity vs. Time E->F G Fit Decay Curve & Calculate Half-Life (t₁/₂) F->G

Caption: Workflow for quantifying fluorophore photostability.

References

Technical Support Center: Optimizing Cyanine Dye Fluorescence with Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using cyanine dyes with various mounting media.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a mounting medium in fluorescence microscopy?

A mounting medium is a solution in which a stained specimen is embedded before being covered with a coverslip. Its main functions are to preserve the specimen, hold the coverslip in place, and, crucially for fluorescence microscopy, to provide an optimal optical environment. An ideal mounting medium for cyanine dyes should have a high refractive index to enhance light collection, be buffered to an appropriate pH, and contain antifade reagents to protect the fluorophores from photobleaching.[1]

Q2: How does the refractive index (RI) of the mounting medium affect cyanine dye fluorescence?

The refractive index of the mounting medium plays a critical role in image quality. When there is a mismatch between the RI of the mounting medium and the immersion medium of the objective lens (e.g., oil, RI ≈ 1.515), spherical aberration can occur.[2] This aberration can lead to a reduction in signal intensity and decreased axial resolution, particularly when imaging deep into the sample.[2][3] Using a mounting medium with an RI that closely matches that of the immersion oil can significantly improve the brightness and resolution of images stained with cyanine dyes.[2]

Q3: Are cyanine dyes sensitive to the pH of the mounting medium?

Cyanine dyes such as Cy3, Cy5, and Cy7 are generally stable and their fluorescence intensity is largely insensitive to pH within a broad range, typically from pH 4 to 10.[4][5] This makes them robust fluorophores for a variety of biological experiments where pH may vary. However, it is always recommended to use a well-buffered mounting medium to maintain a stable pH, as extreme pH values can potentially affect the dye's performance and the integrity of the sample.

Q4: Which antifade reagents are recommended for cyanine dyes?

The choice of antifade reagent is critical for preserving cyanine dye fluorescence. While p-Phenylenediamine (PPD) is a very effective antifade agent, it has been reported to react with cyanine dyes, particularly Cy2, causing a cleavage of the molecule and leading to weak and diffuse fluorescence.[2][6][7][8] Therefore, for cyanine dyes, it is highly recommended to use mounting media containing alternative antifade reagents such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) .[7][8]

Q5: Can I make my own mounting medium for use with cyanine dyes?

Yes, you can prepare your own mounting medium. A common recipe involves a glycerol-based solution buffered to a slightly alkaline pH and containing an antifade agent. Using a high concentration of glycerol (B35011) (e.g., 90%) will increase the refractive index, leading to brighter and higher-resolution images.[1]

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions

Possible CauseRecommended Solution
Incompatible Antifade Reagent Avoid mounting media containing p-Phenylenediamine (PPD), as it can degrade cyanine dyes.[2][6][7][8] Opt for media with n-propyl gallate or DABCO.
Low Refractive Index of Mounting Medium Use a mounting medium with a high refractive index, ideally close to that of the immersion oil (≈1.515). High-glycerol content media (e.g., 90% glycerol) can improve signal brightness.[1]
Photobleaching Minimize exposure of the sample to excitation light. Use an effective antifade reagent and acquire images efficiently.[4]
Incorrect pH of Mounting Medium Although cyanine dyes are relatively pH-insensitive, ensure your mounting medium is buffered to a stable pH between 7.0 and 8.5 for optimal performance and sample preservation.[5]
Low Antibody Concentration or Inefficient Staining Optimize your staining protocol by titrating primary and secondary antibodies to find the optimal concentration. Ensure adequate incubation times.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for the specific cyanine dye you are using.
Problem 2: High Background Fluorescence

Possible Causes and Solutions

Possible CauseRecommended Solution
Autofluorescent Mounting Medium Some mounting media can exhibit autofluorescence. Test your mounting medium alone on a slide to check for intrinsic fluorescence. Commercial antifade reagents like Vectashield have been reported to have some blue autofluorescence when excited with UV light.[6]
Non-specific Antibody Binding Ensure adequate blocking of your sample (e.g., with BSA or serum). Titrate your primary and secondary antibodies to use the lowest concentration that gives a specific signal.
Insufficient Washing Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
Sample Autofluorescence Consider using fluorophores with longer excitation wavelengths (e.g., Cy5 or Cy7) to minimize autofluorescence from the sample itself.[9]
Contaminated Reagents Ensure all buffers and solutions used in the staining and mounting process are fresh and free of contaminants that might fluoresce.
Problem 3: Rapid Photobleaching

Possible Causes and Solutions

Possible CauseRecommended Solution
Ineffective or Absent Antifade Reagent Use a high-quality mounting medium containing a potent antifade reagent like n-propyl gallate or DABCO.[7][8]
Excessive Excitation Light Reduce the intensity of the excitation light source to the lowest level that provides a good signal. Minimize the duration of exposure during image acquisition.[4]
High Oxygen Concentration Photobleaching is often mediated by reactive oxygen species. Antifade reagents work by scavenging these species. Ensure your mounting medium is fresh and properly prepared.
Suboptimal Imaging Conditions Use a more sensitive detector (camera or PMT) to allow for lower excitation power and shorter exposure times.

Data Presentation

Table 1: Refractive Indices of Common Mounting Media Components and Immersion Fluids
ComponentRefractive Index (RI)
Air1.000
Water1.333
Glycerol (50%)~1.41
Glycerol (90%)~1.46
Immersion Oil~1.515
Glass (Coverslip)~1.52

Note: A closer match between the refractive index of the mounting medium and the immersion oil leads to better image quality.[2]

Table 2: General Compatibility of Antifade Reagents with Cyanine Dyes
Antifade ReagentCompatibility with Cyanine DyesNotes
p-Phenylenediamine (PPD) Not Recommended Can react with and cleave cyanine dye molecules, especially Cy2, leading to signal loss.[2][6][7][8]
n-Propyl Gallate (NPG) Good A widely used and effective antifade reagent that is compatible with cyanine dyes.[7][8]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Good Another effective antifade reagent that is a suitable alternative to PPD for use with cyanine dyes.[7][8]

Experimental Protocols

Protocol: Preparation of a Homemade Glycerol-Based Mounting Medium with n-Propyl Gallate

This protocol provides a simple method for preparing a high-refractive-index, antifade mounting medium suitable for cyanine dyes.

Materials:

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10X stock

  • n-Propyl gallate (NPG) powder

  • Distilled water

  • 50 mL conical tube

  • Water bath or heat block

Procedure:

  • Prepare a 90% Glycerol Solution:

    • In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS.

    • Mix thoroughly by vortexing or inverting the tube until the solution is homogeneous.

  • Add n-Propyl Gallate:

    • Weigh out 0.25 g of n-propyl gallate and add it to the glycerol/PBS solution. This will give a final concentration of 0.5% (w/v).

  • Dissolve the n-Propyl Gallate:

    • NPG can be difficult to dissolve. Gently warm the solution to 37°C in a water bath and vortex periodically until the NPG is completely dissolved. This may take some time.

  • Final pH and Storage:

    • The pH of the final solution should be between 7.0 and 8.0. If necessary, adjust the pH of the 10X PBS stock before preparation.

    • Store the mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use.

Visualizations

Experimental_Workflow cluster_Staining Immunofluorescence Staining cluster_Mounting Mounting cluster_Imaging Imaging Fixation Sample Fixation & Permeabilization Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing Washing Steps PrimaryAb->Washing SecondaryAb Cyanine Dye-Conjugated Secondary Antibody Incubation ApplyMedia Apply Mounting Medium SecondaryAb->ApplyMedia Washing->SecondaryAb Coverslip Add Coverslip ApplyMedia->Coverslip Seal Seal Edges Coverslip->Seal Microscopy Fluorescence Microscopy Seal->Microscopy Acquisition Image Acquisition Microscopy->Acquisition

Caption: A typical experimental workflow for immunofluorescence staining and imaging with cyanine dyes.

Troubleshooting_Flowchart Start Weak or No Signal? CheckAntifade Is the mounting medium PPD-based? Start->CheckAntifade ChangeMedia Use a medium with n-propyl gallate or DABCO. CheckAntifade->ChangeMedia Yes CheckRI Is the refractive index mismatched? CheckAntifade->CheckRI No GoodSignal Signal should be improved. ChangeMedia->GoodSignal UseHighRI Use a high-glycerol medium or one that matches the immersion oil RI. CheckRI->UseHighRI Yes CheckStaining Is the staining protocol optimized? CheckRI->CheckStaining No UseHighRI->GoodSignal OptimizeStaining Titrate antibodies and optimize incubation times. CheckStaining->OptimizeStaining No CheckStaining->GoodSignal Yes OptimizeStaining->GoodSignal

Caption: A troubleshooting flowchart for addressing weak or no fluorescence signal with cyanine dyes.

References

Validation & Comparative

(E)-Cyanine 3.5 Chloride vs. Cy3: A Comparative Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent dye is a critical determinant for the success of fluorescence microscopy experiments. Among the plethora of available fluorophores, cyanine dyes are a popular choice due to their high molar extinction coefficients, good quantum yields, and spectral properties that are compatible with common laser lines. This guide provides an objective, data-driven comparison of two closely related orange-red fluorescent dyes: (E)-Cyanine 3.5 chloride and the widely used Cy3. This comparison aims to assist researchers in making an informed decision based on the specific requirements of their fluorescence microscopy applications.

Photophysical and Spectroscopic Properties

A fundamental understanding of the photophysical properties of a fluorophore is essential for optimizing its use in fluorescence microscopy. This compound and Cy3 share similar spectral characteristics, both exhibiting excitation and emission maxima in the orange-red region of the spectrum. This makes them suitable for use with common laser lines, such as the 561 nm laser, and compatible with standard filter sets for TRITC (tetramethylrhodamine).

A key performance characteristic of both this compound and Cy3 is the significant enhancement of their fluorescence upon covalent attachment to proteins, such as antibodies.[1][2][3][4] This "anomalous fluorescence enhancement" is a crucial advantage in immunofluorescence applications, as it leads to brighter conjugates and improved signal-to-noise ratios. Studies have shown that both Cy3 and Cy3.5 exhibit this favorable property, resulting in bright antibody conjugates.[1][2][3][4]

For a direct comparison, the key photophysical parameters are summarized in the table below. It is important to note that these values can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.

PropertyThis compoundCy3
Excitation Maximum (λex) ~591 nm[5]~550-554 nm
Emission Maximum (λem) ~604 nm[5]~570 nm
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.35~0.15-0.20 (in aqueous solution, can increase upon conjugation)
Reactive Forms NHS esterNHS ester, Maleimide, Azide, Alkyne

Performance in Fluorescence Microscopy

The practical performance of a fluorescent dye in microscopy is determined by a combination of its brightness and photostability.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Based on the available data, Cy3 possesses a higher molar extinction coefficient. However, the quantum yield of this compound is reported to be higher. A critical factor for immunofluorescence is the brightness of the dye-antibody conjugate. Research indicates that both Cy3 and Cy3.5 produce bright fluorescent signals when conjugated to antibodies, with their fluorescence being significantly enhanced compared to the free dyes.[1][2][3][4]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in fluorescence microscopy. Below are representative protocols for antibody conjugation and immunofluorescence staining.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the general procedure for labeling primary amines on antibodies with amine-reactive NHS esters of this compound or Cy3.

Workflow for Antibody Conjugation:

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody 1. Prepare Antibody (amine-free buffer, 2-10 mg/mL) Mix 3. Mix Antibody and Dye (molar ratio 5:1 to 20:1, dye:antibody) Antibody->Mix Dye 2. Prepare Dye Stock (anhydrous DMSO, 10 mM) Dye->Mix Incubate 4. Incubate (1-2 hours, RT, protected from light) Mix->Incubate Purify 5. Purify Conjugate (size exclusion chromatography) Incubate->Purify Characterize 6. Characterize Conjugate (determine degree of labeling) Purify->Characterize

Workflow for labeling antibodies with cyanine NHS esters.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester or Cy3 NHS ester

  • Anhydrous DMSO

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye to antibody). This ratio may need to be optimized for different antibodies.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells using a dye-conjugated secondary antibody.

Workflow for Indirect Immunofluorescence:

cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture 1. Culture Cells on Coverslips Fix 2. Fix Cells (e.g., 4% PFA) Culture->Fix Permeabilize 3. Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Permeabilize Block 4. Block Non-specific Binding Permeabilize->Block PrimaryAb 5. Incubate with Primary Antibody Block->PrimaryAb Wash1 6. Wash PrimaryAb->Wash1 SecondaryAb 7. Incubate with Labeled Secondary Antibody Wash1->SecondaryAb Wash2 8. Wash SecondaryAb->Wash2 Mount 9. Mount Coverslip Wash2->Mount Image 10. Image with Fluorescence Microscope Mount->Image

Principle of indirect immunofluorescence with cyanine dyes.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound or Cy3-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the this compound or Cy3-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets.

Conclusion and Recommendations

Both this compound and Cy3 are excellent choices for fluorescence microscopy, offering bright and stable signals, particularly when conjugated to antibodies. Their similar spectral properties allow for their use with common and widely available instrumentation.

  • For routine immunofluorescence applications: Both dyes are expected to perform well. The choice may come down to availability and cost.

  • When brightness is paramount: The anomalous fluorescence enhancement upon conjugation is a significant advantage for both dyes.[1][2][3][4]

  • For applications requiring high photostability: While both are considered to have moderate photostability, the use of antifade reagents is recommended for demanding imaging protocols. Further head-to-head photostability studies would be beneficial for a more definitive recommendation in this area.

Ultimately, the optimal dye for a specific experiment will depend on the particular biological system, the imaging setup, and the experimental goals. Empirical testing of both dyes in the specific application is recommended to determine the best-performing fluorophore.

References

A Head-to-Head Comparison: (E)-Cyanine 3.5 Chloride vs. Alexa Fluor 555

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of two popular orange-red fluorescent dyes: (E)-Cyanine 3.5 chloride and Alexa Fluor 555. We will delve into their key performance characteristics, supported by available experimental data, and provide detailed experimental protocols for their evaluation.

Executive Summary

Both this compound and Alexa Fluor 555 are widely used for labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. While both dyes exhibit similar spectral characteristics, making them compatible with standard filter sets for dyes like Cy3, there are notable differences in their photophysical properties. Alexa Fluor 555, a sulfonated rhodamine derivative, is renowned for its exceptional brightness and photostability. This compound, a member of the cyanine dye family, offers a cost-effective alternative, but researchers should consider its performance in demanding imaging applications.

Data Presentation: Quantitative Comparison of Fluorophore Properties

The following table summarizes the key quantitative data for this compound and Alexa Fluor 555, facilitating a direct comparison of their performance metrics.

PropertyThis compoundAlexa Fluor 555
Excitation Maximum (λex) ~591 nm[1][2]~553-555 nm[3][4]
Emission Maximum (λem) ~604 nm[1][2]~565-568 nm[3][4]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹[5][6]~150,000 cm⁻¹M⁻¹[3][7]
Quantum Yield (Φ) ~0.35[5][6]~0.10[8][9][10]
Photostability Generally considered to have good photostability[5][11]Generally considered to have high photostability, superior to many cyanine dyes[12][13][14][15]

Experimental Protocols

To empower researchers to validate these findings and make informed decisions based on their specific experimental context, we provide detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Objective: To determine the molar extinction coefficient (ε) of this compound and Alexa Fluor 555.

Materials:

  • This compound and Alexa Fluor 555, accurately weighed

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of each dye with a precisely known concentration in the chosen solvent.[16]

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the absorption maximum (λmax) using the spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of this plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[17][18]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.

Objective: To determine the relative fluorescence quantum yield (Φ) of this compound and Alexa Fluor 555 using a reference standard.[19][20][21][22]

Materials:

  • This compound and Alexa Fluor 555 solutions of varying concentrations

  • A reference dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[22]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of solutions of the sample and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[19][21]

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where Φ_ref is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.

Objective: To compare the photostability of this compound and Alexa Fluor 555 under continuous illumination.[23]

Materials:

  • Solutions of this compound and Alexa Fluor 555 at the same concentration in PBS.

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Microscope slides and coverslips.

Procedure:

  • Prepare microscope slides with a droplet of each dye solution and cover with a coverslip.

  • Place the slide on the microscope stage and focus on the sample.

  • Set the excitation and emission filters appropriate for the dyes.

  • Record an initial image (t=0) with a defined and constant light intensity.

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Analyze the images by measuring the mean fluorescence intensity of a defined region of interest at each time point.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time for both dyes. The dye with a slower decay in fluorescence intensity is considered more photostable.[23]

Mandatory Visualization

To further illustrate the experimental workflows and their applications, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Fluorophore_Comparison cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_results Data Output Dye1 This compound Stock1 Prepare Stock Solution 1 Dye1->Stock1 Dye2 Alexa Fluor 555 Stock2 Prepare Stock Solution 2 Dye2->Stock2 Dilutions1 Create Serial Dilutions 1 Stock1->Dilutions1 Dilutions2 Create Serial Dilutions 2 Stock2->Dilutions2 Spec Spectrophotometry Dilutions1->Spec Fluor Fluorometry Dilutions1->Fluor Microscopy Microscopy Dilutions1->Microscopy Dilutions2->Spec Dilutions2->Fluor Dilutions2->Microscopy Absorbance Absorbance Spectra Spec->Absorbance Emission Emission Spectra Fluor->Emission Photobleaching Photobleaching Curves Microscopy->Photobleaching Extinction Molar Extinction Coefficient Absorbance->Extinction QY Quantum Yield Emission->QY Stability Photostability Photobleaching->Stability

Caption: Experimental workflow for comparing fluorophore performance.

Immunofluorescence_Signaling_Pathway Antigen Target Antigen in Cell PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Recognized by Fluorophore (E)-Cyanine 3.5 or Alexa Fluor 555 SecondaryAb->Fluorophore Conjugated with Microscope Fluorescence Microscope Fluorophore->Microscope Excited by Signal Fluorescent Signal Microscope->Signal Detects

Caption: Indirect immunofluorescence signaling pathway.

References

Performance of (E)-Cyanine 3.5 Chloride in Different Mounting Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cyanine 3.5 (Cy3.5) chloride is a fluorescent dye widely utilized in various biological imaging applications due to its bright orange-red emission. The selection of an appropriate mounting medium is critical for preserving the fluorescence signal, ensuring photostability, and achieving high-quality imaging results. This guide provides an objective comparison of the performance of (E)-Cyanine 3.5 chloride in three commonly used mounting media: Mowiol, VECTASHIELD®, and ProLong™ Gold Antifade Mountant, supported by available data and experimental protocols.

Core Properties of this compound

This compound is a member of the cyanine dye family, known for its high molar extinction coefficient and good quantum yield. Its spectral properties are summarized below.

PropertyValue
Excitation Maximum ~581 nm
Emission Maximum ~596 nm
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Quantum Yield ~0.15 - 0.4

Comparison of Mounting Media

The choice of mounting medium can significantly impact the fluorescence signal of this compound. The following sections compare its performance in Mowiol, VECTASHIELD®, and ProLong™ Gold.

Mowiol

Mowiol is a water-soluble mounting medium based on polyvinyl alcohol (PVA) in a glycerol-Tris buffer. It is a cost-effective, homemade option that provides good refractive index matching and can be supplemented with various antifade reagents.

Performance with this compound:

Mowiol, when supplemented with antifade agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG), generally offers good photostability for cyanine dyes. The glycerol (B35011) content helps to preserve the fluorescence intensity. As a non-commercial option, consistency can vary between batches.

VECTASHIELD®

VECTASHIELD® is a commercially available, glycerol-based mounting medium known for its antifade properties. It is available in hardening and non-hardening formulations.

Performance with this compound:

Several studies and technical documents suggest that VECTASHIELD® may not be the optimal choice for cyanine dyes, including those spectrally similar to Cy3.5. This is often attributed to the presence of p-Phenylenediamine (PPD) as an antifade agent, which has been reported to react with and quench the fluorescence of cyanine dyes[1][2][3][4]. Some users have reported a significant drop in the initial fluorescence intensity of cyanine dyes upon mounting with VECTASHIELD®[5]. However, VECTASHIELD® PLUS is a newer formulation that claims improved compatibility with a broader range of fluorophores, including Cy3 and Cy5, with signal retention of over 90% after 180 seconds of imaging[6][7].

ProLong™ Gold Antifade Mountant

ProLong™ Gold is a commercially available, curing mounting medium with a glycerol base that includes a proprietary antifade formulation. It is designed to provide high-quality signal protection for a wide range of fluorescent dyes.

Performance with this compound:

ProLong™ Gold is generally considered a reliable choice for cyanine dyes. Manufacturer's data indicates good performance and photostability for Cy3, which is spectrally similar to Cy3.5[8][9]. It is reported to cause little to no initial quenching of the fluorescent signal and provides long-term photobleach protection, making it suitable for archiving slides[10][11].

Quantitative Data Summary

The following table summarizes the key properties and performance characteristics of the three mounting media with cyanine dyes, based on available data.

FeatureMowiol (with antifade)VECTASHIELD® (Original formulation)ProLong™ Gold Antifade Mountant
Base Polyvinyl alcohol, GlycerolGlycerolGlycerol
Curing Non-hardeningNon-hardening or Hard-settingHard-setting
Refractive Index ~1.49[12]~1.45[12]~1.47 (cured)[8]
Antifade Agent Commonly DABCO or NPGOften contains p-Phenylenediamine (PPD)[1][4]Proprietary
Cy3.5/Cy3 Photostability GoodPotential for quenching and reduced stability[1][4][5]Good to Excellent[8]
Initial Fluorescence Generally well-preservedReports of initial quenching[5]Little to no initial quenching[10][11]
Autofluorescence LowCan exhibit blue autofluorescence with UV excitation[3][4]Low

Experimental Protocols

General Immunofluorescence Staining Protocol

This protocol provides a general workflow for staining cells prior to mounting.

G cluster_prep Cell Preparation cluster_staining Staining cluster_mounting Mounting cell_culture Culture cells on coverslips fixation Fix cells (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilize (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block with serum permeabilization->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with Cy3.5-conjugated secondary antibody primary_ab->secondary_ab wash Wash with PBS secondary_ab->wash mount Mount coverslip with medium wash->mount seal Seal coverslip mount->seal image Image with fluorescence microscope seal->image

Caption: General workflow for immunofluorescence staining and mounting.

Detailed Steps:

  • Cell Culture and Fixation: Culture cells on sterile glass coverslips. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing and Mounting: Wash three times with PBS. Briefly rinse with deionized water and mount the coverslip onto a microscope slide with a drop of the chosen mounting medium.

  • Sealing and Curing: For hardening mountants like ProLong™ Gold, allow to cure for 24 hours at room temperature in the dark. For non-hardening media, the coverslip can be sealed with nail polish.

  • Imaging: Image using a fluorescence microscope with appropriate filters for Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm).

Protocol for Quantifying Photostability

This protocol outlines a method to compare the photostability of this compound in different mounting media.

G prep Prepare identical stained samples mount Mount samples in different media (Mowiol, VECTASHIELD®, ProLong™ Gold) prep->mount roi Select multiple regions of interest (ROIs) mount->roi initial_image Acquire initial image (t=0) Measure initial fluorescence intensity roi->initial_image bleach Continuously illuminate the sample initial_image->bleach time_lapse Acquire images at fixed time intervals bleach->time_lapse measure Measure fluorescence intensity in ROIs at each time point time_lapse->measure plot Plot normalized intensity vs. time measure->plot compare Compare photobleaching rates plot->compare

Caption: Workflow for quantitative photostability analysis.

Detailed Steps:

  • Sample Preparation: Prepare multiple identical samples stained with this compound as described in the general staining protocol.

  • Mounting: Mount the samples in Mowiol (with DABCO), VECTASHIELD®, and ProLong™ Gold. For ProLong™ Gold, allow it to cure fully.

  • Image Acquisition Setup: Use a fluorescence microscope with a stable light source. Set the excitation intensity and camera settings to be identical for all samples.

  • Initial Intensity Measurement: For each sample, select several regions of interest (ROIs) and acquire an initial image to measure the starting fluorescence intensity.

  • Photobleaching: Continuously expose the sample to the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis: Measure the mean fluorescence intensity within the ROIs for each time point. Normalize the intensity values to the initial intensity (t=0).

  • Comparison: Plot the normalized fluorescence intensity as a function of time for each mounting medium to compare the rates of photobleaching.

Logical Decision Pathway for Mounting Media Selection

The choice of mounting medium depends on the specific experimental requirements.

G start Start: Need to mount Cy3.5-stained sample long_term Long-term storage and high photostability required? start->long_term cost Is cost a major factor? long_term->cost No prolong Use ProLong™ Gold long_term->prolong Yes quenching_concern Concerned about potential initial signal quenching? cost->quenching_concern No mowiol Use Mowiol with antifade cost->mowiol Yes vectashield_plus Consider VECTASHIELD® PLUS (test for quenching) quenching_concern->vectashield_plus No avoid_vectashield Avoid original VECTASHIELD® quenching_concern->avoid_vectashield Yes

Caption: Decision tree for selecting a suitable mounting medium for Cy3.5.

Conclusion

For optimal performance of this compound, particularly in applications requiring high photostability and preservation of the initial fluorescence signal, ProLong™ Gold Antifade Mountant appears to be the most reliable commercial option based on available data. Mowiol supplemented with an appropriate antifade reagent is a viable and cost-effective alternative, though batch-to-batch consistency may vary. The original VECTASHIELD® formulation should be used with caution for cyanine dyes due to the potential for fluorescence quenching; however, the newer VECTASHIELD® PLUS formulation may offer improved performance and is worth considering if testing on your specific sample is feasible. Researchers should always validate the chosen mounting medium for their specific application and imaging conditions to ensure the highest quality and most reliable data.

References

A Researcher's Guide to the Validation of Self-Synthesized Cyanine Dyes for 2D-DIGE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Guide to In-House Dye Synthesis for High-Performance Proteomics

Two-dimensional difference gel electrophoresis (2D-DIGE) is a powerful technique in proteomics for comparing protein expression levels across multiple samples simultaneously. This method relies on pre-labeling protein samples with spectrally distinct fluorescent cyanine (Cy) dyes (commonly Cy2, Cy3, and Cy5) before electrophoresis.[1][2][3] While commercial kits are readily available, the in-house synthesis of these dyes presents a compelling, cost-effective alternative.[4] This guide provides a comprehensive overview for validating self-synthesized cyanine dyes, comparing their performance to commercial alternatives, and offering detailed experimental protocols for researchers.

A key study demonstrated that self-synthesized N-hydroxysuccinimide (NHS) esters of Cy2, Cy3, and Cy5 are indistinguishable from their commercial counterparts in model 2D-DIGE experiments.[5][6] The synthesized dyes showed long-term stability and produced spot patterns that were remarkably similar to those from commercial dyes when used to label E. coli protein samples.[5][6]

Performance Comparison: Self-Synthesized vs. Commercial Dyes

The primary goal of validation is to ensure that self-synthesized dyes meet the performance standards of established commercial dyes. The key parameters for evaluation are sensitivity, labeling efficiency, and reproducibility. The ultimate test is the ability to generate statistically reliable and comparable spot maps in a 2D-DIGE experiment.

Performance MetricSelf-Synthesized DyesCommercial Dyes (e.g., CyDye™ DIGE Fluors)Key Considerations
Purity & Identity Must be confirmed via NMR and Mass Spectrometry.High-purity, QC-tested.Impurities can affect labeling efficiency and introduce artifacts.
Labeling Efficiency Comparable to commercial dyes when used under optimized conditions.Optimized for minimal labeling (~1-2% of lysine (B10760008) residues).[7]The goal is to label with approximately one dye molecule per protein to avoid altering the protein's isoelectric point (pI).[7][8]
Spot Pattern Congruence Demonstrated to be "remarkably similar" and "indistinguishable" from commercial dyes.[5][6]The established gold standard for 2D-DIGE.The position and relative intensity of protein spots should be consistent regardless of the dye source.
Sensitivity Comparable to commercial dyes, capable of detecting protein levels in the nanogram range.High sensitivity, with detection limits as low as 0.2 ng per spot.[9]Essential for detecting low-abundance proteins.
Reproducibility High reproducibility demonstrated in validation studies.[6]High reproducibility is a key feature, minimizing gel-to-gel variation.[1][9]An internal standard (a pool of all samples labeled with one dye, e.g., Cy2) is crucial for accurate normalization across gels.[8]
Cost Significantly lower, as dyes are synthesized from inexpensive precursors.[4][6]Higher cost per reaction.Cost savings from self-synthesis can enable a larger number of experiments.[4]

Experimental Protocols & Validation Workflow

Validating a new batch of self-synthesized cyanine dyes involves a multi-step process, from the initial chemical synthesis to the final analysis of a 2D gel.

Validation_Workflow cluster_synthesis Phase 1: Dye Synthesis & QC cluster_labeling Phase 2: Protein Labeling cluster_electrophoresis Phase 3: Electrophoresis & Imaging cluster_analysis Phase 4: Data Analysis & Validation synthesis Synthesize Cy Dye NHS Esters purification Purify Dyes (e.g., Chromatography) synthesis->purification qc Quality Control (NMR, Mass Spec) purification->qc prep_protein Prepare Protein Samples (e.g., Cell Lysate) qc->prep_protein Validated Dyes label_self Label with Self-Synthesized Dye (e.g., Cy3) prep_protein->label_self label_comm Label with Commercial Dye (e.g., Cy5) prep_protein->label_comm label_pool Label Internal Standard (Pooled Sample with Cy2) prep_protein->label_pool mix Mix Labeled Samples (Cy2 + Cy3 + Cy5) label_self->mix label_comm->mix label_pool->mix ief 1st Dimension: Isoelectric Focusing (IEF) mix->ief sds 2nd Dimension: SDS-PAGE ief->sds scan Scan Gel at Multiple Wavelengths sds->scan spot_detect Spot Detection & Quantification scan->spot_detect normalize Normalize to Internal Standard spot_detect->normalize compare Compare Spot Maps (Self-Synth vs. Commercial) normalize->compare validate Validation Decision compare->validate

Caption: Experimental workflow for validating self-synthesized cyanine dyes.
Synthesis of Cyanine Dye NHS Esters

The synthesis of Cy2, Cy3, and Cy5 NHS esters can be achieved in a few steps from relatively inexpensive commercial precursors.[6] Detailed, step-by-step chemical synthesis protocols have been published and validated.[4][5][6] The general principle involves the condensation of appropriate heterocyclic precursors to form the cyanine backbone, followed by the introduction of a linker arm with a carboxylic acid, which is then activated to an N-hydroxysuccinimidyl (NHS) ester. This reactive group readily couples with primary amines (the ε-amino group of lysine residues) on proteins.[8]

Protein Sample Preparation and Labeling

This protocol outlines the minimal labeling strategy, which is standard for 2D-DIGE.

  • Sample Preparation: Solubilize 50 µg of protein sample in a lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5). Ensure the final pH of the sample is between 8.0 and 9.0 for optimal labeling.[1]

  • Dye Reconstitution: Reconstitute the self-synthesized or commercial dye NHS ester in anhydrous N,N-dimethylformamide (DMF) to a concentration of 1 mM.[1] The quality of the DMF is critical, as water can hydrolyze the reactive NHS ester.[1][10]

  • Labeling Reaction: Add 400 pmol of dye per 50 µg of protein. This ratio may require optimization but is a standard starting point. Incubate the reaction on ice in the dark for 30 minutes.

  • Quenching: Stop the reaction by adding an excess of a primary amine, such as 10 mM lysine, and incubating on ice for 10 minutes.[1]

  • Sample Pooling: For a validation experiment, combine the 50 µg sample labeled with your self-synthesized Cy3, 50 µg of the same sample labeled with commercial Cy5, and 50 µg of the internal standard (pooled from all experimental samples) labeled with Cy2.

Two-Dimensional Gel Electrophoresis
  • First Dimension (Isoelectric Focusing - IEF): Add rehydration buffer to the pooled, labeled sample to the final volume required for your IEF strip (e.g., 250-450 µL). Actively rehydrate an immobilized pH gradient (IPG) strip (e.g., 24 cm, pH 3-10) with the sample. Perform IEF according to a standard protocol until a total of ~60-80 kVh is reached.

  • Equilibration: After IEF, equilibrate the IPG strip first in an SDS equilibration buffer containing DTT for 15 minutes, followed by a second 15-minute equilibration in the same buffer but containing iodoacetamide (B48618) instead of DTT.

  • Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel (e.g., 12.5%) and seal with agarose. Run the gel at a constant power (e.g., 15W) until the bromophenol blue front reaches the bottom of the gel.

Image Acquisition and Analysis
  • Scanning: Scan the gel immediately using a multi-channel fluorescent imager (e.g., a Typhoon scanner). Scan at the appropriate excitation/emission wavelengths for each dye (Cy2: 488/520 nm, Cy3: 532/580 nm, Cy5: 633/670 nm).[1] Ensure that no signal is saturated to allow for accurate quantification.[11]

  • Analysis: Import the three separate images into a specialized 2D gel analysis software (e.g., DeCyder, SameSpots).[1][11]

  • Validation Check: The software performs spot detection, matching, and quantification. The crucial validation step is to overlay the Cy3 image (self-synthesized dye) and the Cy5 image (commercial dye). The spot patterns should be virtually identical. The software's differential in-gel analysis (DIA) module will normalize the Cy3 and Cy5 spot volumes against the Cy2 internal standard, allowing for a quantitative comparison of labeling performance.

Logical Framework for Validation

The decision to adopt self-synthesized dyes depends on a logical assessment of their performance against the established commercial standard.

Validation_Logic start Start: Synthesize & Purify Cyanine Dye NHS Ester qc_check Chemical QC Passed? (NMR, Mass Spec) start->qc_check labeling_exp Perform Comparative 2D-DIGE Experiment (Self-Synth vs. Commercial) qc_check->labeling_exp Yes fail_qc FAIL: Re-synthesize or Re-purify qc_check->fail_qc No spot_map_check Are Spot Maps Visually Congruent? labeling_exp->spot_map_check quant_check Are Normalized Spot Volumes Statistically Equivalent? spot_map_check->quant_check Yes fail_map FAIL: Troubleshoot Labeling Protocol or Dye Purity spot_map_check->fail_map No pass Validation Successful: Adopt for Routine Use quant_check->pass Yes fail_quant FAIL: Investigate Labeling Stoichiometry and Dye Stability quant_check->fail_quant No

References

A Comparative Guide to the Cross-Reactivity of (E)-Cyanine 3.5 Chloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the specificity and performance of fluorescently labeled conjugates are paramount. This guide provides an objective comparison of (E)-Cyanine 3.5 (Cy3.5) chloride conjugates, focusing on their cross-reactivity and performance against common alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate fluorophore for your research needs.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent dye significantly impacts experimental outcomes. Key performance indicators include brightness, photostability, and the degree of non-specific binding or cross-reactivity. The following tables summarize the quantitative performance of Cy3.5 and its spectral alternative, Alexa Fluor 555.

Table 1: Spectral and Photophysical Properties

Property(E)-Cyanine 3.5Alexa Fluor 555
Excitation Max (nm)~581~555
Emission Max (nm)~596~565
Molar Extinction Coefficient (cm⁻¹M⁻¹)~150,000~150,000
Quantum YieldModerate to HighHigh
PhotostabilityGoodExcellent[1]

Table 2: Performance in Conjugate Applications

Feature(E)-Cyanine 3.5 ConjugatesAlexa Fluor 555 Conjugates
Fluorescence upon Conjugation Anomalous Enhancement [2][3]Stable, less prone to self-quenching[1][4]
Non-Specific Binding Potential for binding to monocytes/macrophages[5][6]Lower reported non-specific binding
Signal-to-Noise Ratio GoodExcellent
pH Sensitivity Relatively insensitive in physiological rangeInsensitive between pH 4 and 10

Understanding Cross-Reactivity and Non-Specific Binding

Cross-reactivity of a fluorescent conjugate can stem from two primary sources: the antibody's specificity and the fluorophore's own interactions with cellular components. While antibody-related cross-reactivity is inherent to the chosen clone, the fluorophore can contribute to background signal through non-specific binding.

Experimental Protocols

To ensure robust and reproducible results, standardized protocols for evaluating conjugate performance are essential. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), the average number of dye molecules per antibody, is a critical parameter affecting conjugate performance. An optimal DOL, typically between 2 and 10 for antibodies, ensures a bright signal without inducing fluorescence quenching or compromising antibody function.

Materials:

  • Purified antibody conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Ensure the antibody conjugate is purified from any unconjugated dye using size-exclusion chromatography or dialysis.

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3.5 (~581 nm, A_max).

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • [Dye] = A_max / ε_dye

      • where ε_dye is the molar extinction coefficient of Cy3.5 (~150,000 M⁻¹cm⁻¹).

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

      • where CF₂₈₀ is the correction factor (A₂₈₀ / A_max for the free dye).

  • Calculate the molar concentration of the protein:

    • [Protein] = Corrected A₂₈₀ / ε_protein

      • where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.

  • Determine the DOL:

    • DOL = [Dye] / [Protein]

Protocol 2: Dot Blot Assay for Cross-Reactivity Assessment

This method provides a rapid, semi-quantitative assessment of a labeled antibody's non-specific binding to a panel of irrelevant proteins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified IgGs or other proteins from various species (e.g., BSA, ovalbumin)

  • (E)-Cyanine 3.5 labeled antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Fluorescence imaging system

Procedure:

  • Spot 1-2 µL of various purified proteins (1 mg/mL) onto the membrane. Allow the spots to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Incubate the membrane with the (E)-Cyanine 3.5 labeled antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Allow the membrane to dry and visualize the fluorescent signal using an appropriate imaging system.

  • Analyze the signal intensity of the spots. Significant signal on proteins other than the intended target indicates potential cross-reactivity.

Protocol 3: Comparative Photobleaching Assay

This experiment compares the photostability of (E)-Cyanine 3.5 conjugates to an alternative fluorophore.

Materials:

  • (E)-Cyanine 3.5 labeled antibody

  • Alexa Fluor 555 labeled antibody (or other comparator)

  • Fluorescence microscope with a suitable filter set and a high-intensity light source

  • Image analysis software

Procedure:

  • Prepare slides with cells or tissues stained with each of the fluorescently labeled antibodies.

  • Locate a region of interest for each sample.

  • Acquire an initial image (time point 0) using a consistent exposure time.

  • Continuously illuminate the region of interest with the excitation light source.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Normalize the intensity at each time point to the initial intensity at time 0.

  • Plot the normalized fluorescence intensity as a function of time to visualize the rate of photobleaching for each dye.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the principles of fluorescence, the following diagrams are provided.

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control Antibody Purified Antibody Mixing Mix Antibody and Dye in Bicarbonate Buffer (pH 8.3) Antibody->Mixing Dye (E)-Cyanine 3.5 Chloride (NHS Ester) Dye->Mixing Incubation Incubate for 1 hour at Room Temperature Mixing->Incubation Purify Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purify DOL Determine DOL (Spectrophotometry) Purify->DOL FinalProduct FinalProduct DOL->FinalProduct Labeled Antibody

Caption: Workflow for conjugating this compound to an antibody.

Cross_Reactivity_Dot_Blot cluster_setup Membrane Preparation cluster_blocking_incubation Blocking and Incubation cluster_detection_analysis Detection and Analysis Spotting Spot Various Proteins onto Nitrocellulose Membrane Blocking Block with 5% Milk or BSA Spotting->Blocking Incubation Incubate with Cy3.5-labeled Antibody Blocking->Incubation Washing Wash with TBST Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging Analysis Analyze Signal Intensity for Off-Target Binding Imaging->Analysis Result Result Analysis->Result Cross-Reactivity Profile

Caption: Dot blot workflow for assessing conjugate cross-reactivity.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (Target for Cy3.5-Ab) Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response

Caption: Example signaling pathway where a Cy3.5 conjugate can be used.

Conclusion

This compound conjugates offer a robust solution for a variety of fluorescence-based applications. A key advantage is the anomalous fluorescence enhancement observed upon conjugation to proteins, similar to its shorter-wavelength counterpart, Cy3[2][3]. This can lead to brighter signals compared to dyes that are prone to self-quenching at higher degrees of labeling. However, researchers should be mindful of the potential for non-specific binding of cyanine dyes to certain cell types and may need to employ appropriate blocking strategies.

In comparison, Alexa Fluor 555 is a strong alternative, often cited for its superior photostability and lower propensity for non-specific binding[1]. The choice between (E)-Cyanine 3.5 and other fluorophores will ultimately depend on the specific requirements of the experiment, including the cell or tissue type, the need for photostability in prolonged imaging, and the importance of maximizing the fluorescence signal upon conjugation. By following the detailed protocols for characterization and cross-reactivity assessment outlined in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their experimental data.

References

A Head-to-Head Battle of the Fluorophores: Alexa Fluor Dyes vs. Cy Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence microscopy and related applications, the choice of fluorescent dye is paramount to generating high-quality, reproducible data. For researchers, scientists, and drug development professionals, this decision often comes down to a selection between two of the most prominent families of fluorescent dyes: Alexa Fluor dyes and cyanine (Cy) dyes. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decisions in your research endeavors.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is primarily determined by its quantum yield, molar extinction coefficient, and photostability. The brightness of a fluorophore is directly proportional to the product of its quantum yield and extinction coefficient. The following tables summarize the key quantitative data for spectrally similar Alexa Fluor and Cy dyes.

Table 1: Spectroscopic Properties of Alexa Fluor and Cy Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)
Alexa Fluor 488 49651971,0000.92
Cy2 490510150,0000.12
Alexa Fluor 555 555565150,0000.10
Cy3 550570150,0000.15
Alexa Fluor 647 650665239,0000.33
Cy5 649670250,0000.20
Alexa Fluor 680 679702184,0000.36
Cy5.5 675694250,0000.28
Alexa Fluor 750 749775240,0000.12
Cy7 743767250,0000.28

Data compiled from various sources. Exact values may vary depending on the solvent and conjugation state.

Key Observations:

  • Brightness: While the extinction coefficients of Cy dyes are often comparable or slightly higher than their Alexa Fluor counterparts, the quantum yields of Alexa Fluor dyes are generally higher, leading to significantly brighter conjugates.[1][2] For instance, Alexa Fluor 488 is substantially brighter than Cy2 due to its much higher quantum yield.

  • Photostability: Alexa Fluor dyes consistently demonstrate superior photostability compared to their Cy dye counterparts.[3][4][5] This allows for longer exposure times and more robust time-lapse imaging with less signal degradation.

  • Self-Quenching: Cy dyes, particularly Cy5, are prone to self-quenching at higher degrees of labeling (DOL).[3][6][7] This phenomenon, where dye molecules in close proximity form non-fluorescent aggregates, leads to a decrease in the overall fluorescence of the conjugate.[3][6] Alexa Fluor dyes exhibit significantly less self-quenching, resulting in brighter and more reliable signals even at high DOLs.[3][6][7]

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Degree of Labeling (DOL)

The degree of labeling, or the average number of dye molecules conjugated to a protein, is a critical parameter that influences the brightness and potential for self-quenching of a fluorescent conjugate.

  • Measure Absorbance: Dissolve the dye-protein conjugate in a suitable buffer (e.g., PBS). Measure the absorbance of the solution at the excitation maximum of the dye (A_dye) and at 280 nm (A_280).

  • Correction for Dye Absorbance at 280 nm: The dye will have some absorbance at 280 nm. This needs to be corrected for to accurately determine the protein concentration. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its excitation maximum.

    • Corrected A_280 = A_280 - (A_dye * CF)

  • Calculate Protein Concentration: Use the Beer-Lambert law to calculate the protein concentration using the corrected A_280 and the molar extinction coefficient of the protein (e.g., 203,000 cm⁻¹M⁻¹ for IgG).

    • Protein Concentration (M) = Corrected A_280 / ε_protein

  • Calculate Dye Concentration: Use the Beer-Lambert law to calculate the dye concentration using the A_dye and the molar extinction coefficient of the dye.

    • Dye Concentration (M) = A_dye / ε_dye

  • Calculate DOL: The DOL is the molar ratio of the dye to the protein.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Photobleaching Assay

This assay quantitatively compares the photostability of different fluorescent dyes.

  • Sample Preparation: Prepare solutions of the fluorescent dye conjugates at the same molar concentration in a suitable buffer.

  • Microscopy Setup: Place the solutions in a microplate or on a microscope slide. Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with neutral density filters).

  • Image Acquisition: Continuously illuminate the samples and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis: Measure the mean fluorescence intensity of each sample in each image over time. Normalize the initial fluorescence intensity of each dye to 100%. Plot the normalized fluorescence intensity as a function of time. The dye that retains its fluorescence for a longer period is more photostable.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the interplay of key performance indicators, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar solutions of dye conjugates prep2 Mount samples on microscope slide prep1->prep2 img1 Continuous illumination with constant light source prep2->img1 img2 Acquire images at regular time intervals img1->img2 ana1 Measure mean fluorescence intensity over time img2->ana1 ana2 Normalize initial intensity to 100% ana1->ana2 ana3 Plot normalized intensity vs. time ana2->ana3

Caption: Workflow for Photostability Comparison.

G QY Quantum Yield (QY) Brightness Overall Brightness QY->Brightness Efficiency of photon emission EC Extinction Coefficient (ε) EC->Brightness Efficiency of photon absorption

References

Evaluating the Brightness of (E)-Cyanine 3.5 Chloride Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical step in a wide range of applications, from immunoassays to fluorescence microscopy. The brightness of a fluorophore-conjugate is a key determinant of assay sensitivity and data quality. This guide provides a comprehensive comparison of (E)-Cyanine 3.5 (Cy3.5) chloride with other commonly used fluorescent dyes in a similar spectral range: Cy3, Alexa Fluor 555, and ATTO 550. The evaluation is based on their key photophysical properties, namely the molar extinction coefficient and fluorescence quantum yield, which together determine the overall brightness.

Quantitative Comparison of Fluorescent Dye Properties

The brightness of a fluorescent dye is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency of light absorption at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.[1]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)
(E)-Cyanine 3.5 591604116,000[2][3]0.35[2][3]40,600
Cy3 ~550~570150,000>0.15[4]>22,500
Alexa Fluor 555 ~555~565150,000[5]Not explicitly stated, but conjugates are consistently reported as brighter than Cy3 conjugates.[5][6][7][8][9]> Cy3
ATTO 550 554576120,000[10]0.80[10]96,000

Note: The data presented is compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, these dyes should be evaluated side-by-side under identical conditions.

From the available data, ATTO 550 exhibits the highest theoretical brightness. While (E)-Cyanine 3.5 has a lower extinction coefficient than Cy3 and Alexa Fluor 555, its relatively high quantum yield results in respectable brightness. It is important to note that the brightness of dye conjugates can be influenced by the degree of labeling and the local environment of the dye on the biomolecule.[1][11][12][13] Studies have shown that Cy3.5 mimics the properties of Cy3, which can exhibit enhanced fluorescence upon conjugation to proteins.[1][11][12][13] In contrast, Alexa Fluor dyes are reputed for their high photostability and resistance to self-quenching at higher degrees of labeling, often resulting in brighter conjugates in practice.[5][6][7][8][9]

Experimental Protocols

To obtain reliable and reproducible data when comparing fluorescent dye conjugates, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for protein labeling with NHS-ester dyes, determination of the degree of labeling, and measurement of fluorescence quantum yield.

Protein Labeling with (E)-Cyanine 3.5 Chloride and other NHS-Ester Dyes

This protocol describes the conjugation of an amine-reactive dye to a protein.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • This compound (or other dye NHS-ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the dye NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).

  • Calculate the Corrected Protein Absorbance (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (A_max × CF₂₈₀) Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of free dye / A_max of free dye).

  • Calculate the Molar Concentrations:

    • [Protein] (M) = A₂₈₀_corr / ε_protein

    • [Dye] (M) = A_max / ε_dye Where ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

  • Calculate the DOL: DOL = [Dye] / [Protein]

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol determines the quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Quantum yield standard (a dye with a known quantum yield and similar spectral properties to the sample)

  • Solvent (the same for both the sample and the standard)

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) Where Φ_standard is the quantum yield of the standard, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_labeling Protein Labeling cluster_dol DOL Determination cluster_qy Quantum Yield Measurement p_prep Prepare Protein Solution reaction Labeling Reaction p_prep->reaction d_prep Prepare Dye Solution d_prep->reaction purify Purify Conjugate reaction->purify abs_meas Measure Absorbance (A280 & Amax) purify->abs_meas sol_prep Prepare Sample & Standard Solutions purify->sol_prep calc_corr Calculate Corrected A280 abs_meas->calc_corr calc_conc Calculate Molar Concentrations calc_corr->calc_conc calc_dol Calculate DOL calc_conc->calc_dol abs_qy Measure Absorbance sol_prep->abs_qy fluor_meas Measure Fluorescence sol_prep->fluor_meas plot Plot Intensity vs. Absorbance abs_qy->plot integrate Integrate Emission Spectra fluor_meas->integrate integrate->plot calc_qy Calculate Quantum Yield plot->calc_qy

Caption: Workflow for evaluating the brightness of fluorescent dye conjugates.

factors_affecting_brightness cluster_intrinsic Intrinsic Dye Properties cluster_extrinsic Extrinsic Factors brightness Conjugate Brightness ext_coeff Molar Extinction Coefficient (ε) ext_coeff->brightness qy Quantum Yield (Φ) qy->brightness dol Degree of Labeling (DOL) dol->brightness env Local Environment (pH, polarity) env->brightness photostability Photostability photostability->brightness

References

A Comparative Guide to Alternatives for (E)-Cyanine 3.5 Chloride in Fluorescence-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of an appropriate fluorescent dye is paramount for acquiring high-quality, reproducible data. (E)-Cyanine 3.5 (Cy3.5) chloride is a commonly used orange-red fluorescent dye; however, a range of alternative dyes have been developed, often boasting superior performance in terms of brightness, photostability, and other key photophysical parameters. This guide provides an objective comparison of Cy3.5 and its leading alternatives: Alexa Fluor 568, DyLight 550, and ATTO 565, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between various photophysical properties. Brightness, a function of both the molar extinction coefficient and the fluorescence quantum yield, dictates the signal intensity. Photostability, the dye's resistance to photobleaching under illumination, is critical for applications requiring long exposure times, such as time-lapse microscopy.

Spectral and Photophysical Properties

The following table summarizes the key spectral and photophysical properties of (E)-Cyanine 3.5 chloride and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (η)
This compound581[1]596[1]~150,000[2]Not widely reported
Alexa Fluor 568578[3]603[3]91,000[3]0.69[3]
DyLight 550562[4][5]576[4][5]150,000[4][5]Not widely reported
ATTO 565564[6]590[6]120,000[6]0.90[6]

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.

Photostability and Brightness

Direct, side-by-side quantitative comparisons of photostability under identical conditions are not always readily available in a single source. However, the general consensus in the literature and from manufacturer documentation is that Alexa Fluor and ATTO dyes exhibit significantly higher photostability than conventional cyanine dyes like Cy3.5. For instance, Alexa Fluor 555, which is spectrally similar to the dyes in this comparison, has been shown to be significantly more resistant to photobleaching than Cy3. DyLight dyes are also reported to have improved photostability over traditional cyanine dyes. ATTO 565 is frequently cited for its high thermal and photostability, making it well-suited for demanding applications like single-molecule detection[7].

Brightness is a product of the molar extinction coefficient and the quantum yield. While Cy3.5 has a high extinction coefficient, the quantum yield is not as consistently reported as for its alternatives. ATTO 565, with a high extinction coefficient and a very high quantum yield of 90%, is expected to be exceptionally bright[6]. Alexa Fluor 568 also demonstrates a high quantum yield, contributing to its bright signal[3].

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for common applications where these fluorescent dyes are employed.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for immunofluorescently labeling a target protein in adherent cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with Alexa Fluor 568)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G cluster_preparation Sample Preparation cluster_staining Staining cluster_visualization Visualization cell_culture Cell Culture on Coverslips washing1 Wash with PBS cell_culture->washing1 fixation Fixation (e.g., 4% PFA) washing1->fixation washing2 Wash with PBS fixation->washing2 permeabilization Permeabilization (if intracellular) washing2->permeabilization Proceed to staining blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing3 Wash with PBS primary_ab->washing3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) washing3->secondary_ab washing4 Wash with PBS secondary_ab->washing4 mounting Mounting with Antifade washing4->mounting Proceed to visualization imaging Fluorescence Microscopy mounting->imaging

Flow Cytometry Protocol for Cell Surface Staining

This protocol describes the staining of cell surface antigens for analysis by flow cytometry.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorophore-conjugated primary antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in cold flow cytometry staining buffer.

  • Antibody Staining: Add the fluorophore-conjugated primary antibody at the predetermined optimal concentration to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Decant the supernatant and resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter configuration for the chosen fluorophore.

G start Start with Single-Cell Suspension stain Incubate with Fluorophore- Conjugated Antibody start->stain wash Wash with Staining Buffer stain->wash resuspend Resuspend in Buffer wash->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

Signaling Pathway Visualization: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. Immunofluorescence is a key technique to visualize EGFR localization and trafficking.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Conclusion

While this compound has been a reliable fluorescent dye, several alternatives, including Alexa Fluor 568, DyLight 550, and ATTO 565, offer significant advantages in terms of brightness and photostability. The choice of the optimal dye will depend on the specific requirements of the experiment, such as the imaging modality, the duration of image acquisition, and the need for single-molecule sensitivity. For demanding applications that require high photostability and brightness, ATTO 565 and Alexa Fluor 568 represent excellent alternatives to Cy3.5. Researchers are encouraged to consider the quantitative data presented in this guide and the specific needs of their experimental design to make an informed decision on the most suitable fluorescent dye.

References

A Head-to-Head Comparison of Cy3 and Cy5 Dyes for Practical Microarray Use

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of microarray analysis, the selection of appropriate fluorescent dyes is paramount to generating reliable and reproducible data. Among the most established and widely utilized dyes are Cyanine-3 (Cy3) and Cyanine-5 (Cy5). This guide provides a comprehensive comparison of these two fluorophores, offering researchers, scientists, and drug development professionals the critical information needed to make informed decisions for their microarray experiments. We delve into their spectral properties, performance characteristics, and the practical implications of their differences, supported by experimental data and detailed protocols.

Key Performance Characteristics: A Quantitative Overview

The fundamental differences between Cy3 and Cy5 lie in their spectral properties, which dictate their application and instrumentation requirements. Cy3 fluoresces in the green-yellow region of the spectrum, while Cy5 emits in the far-red region. This spectral separation allows for effective two-color microarray analysis, where two distinct samples can be labeled and co-hybridized on the same array.[1] A summary of their key quantitative properties is presented below.

PropertyCy3Cy5Source(s)
Excitation Maximum (nm) ~550~649[][3]
Emission Maximum (nm) ~570~670[][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 150,000250,000[3]
Quantum Yield (in aqueous solution) ~0.04~0.3[5][6]

Note: Quantum yield can be significantly influenced by the local environment, including viscosity and attachment to DNA.[5][6][7]

The "Dye Bias" Phenomenon: A Critical Consideration

A well-documented challenge in two-color microarray experiments is "dye bias," which refers to the differential labeling and hybridization efficiencies of Cy3 and Cy5.[8][9][10] This can lead to systematic variations in signal intensity that are independent of actual gene expression levels. Gene-specific dye bias, where the bias varies from gene to gene, is a significant concern.[8][9][10] For instance, the adenine (B156593) content in the DNA sequence can influence the incorporation of dye-conjugated dUTP, leading to a bias.[8] To mitigate this, experimental designs such as "dye-swap" hybridizations are often employed.[11][12] In a dye-swap experiment, the same two samples are hybridized twice, with the dye assignments reversed in the second hybridization.[11]

Photostability and Environmental Sensitivity

Another critical factor in the practical use of these dyes is their stability. Cy5 is known to be more susceptible to photobleaching and degradation from environmental factors, particularly ozone, compared to Cy3.[13] Exposure to even low levels of ozone can lead to a significant loss of Cy5 fluorescence intensity. This necessitates careful handling and storage of microarray slides and a controlled laboratory environment to ensure data quality. Studies have shown that under prolonged exposure to ozone, the signal intensity of Cy5 can be reduced by as much as 89%.

Experimental Workflow for Two-Color Microarray Analysis

The following diagram outlines a typical workflow for a two-color microarray experiment using Cy3 and Cy5 labeling.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_purification_quant Purification & Quantification cluster_hybridization Hybridization cluster_scanning_analysis Scanning & Analysis RNA1 Sample 1 RNA RT1 Reverse Transcription + Cy3-dUTP RNA1->RT1 RNA2 Sample 2 RNA RT2 Reverse Transcription + Cy5-dUTP RNA2->RT2 Purify1 Purify Labeled cDNA RT1->Purify1 Purify2 Purify Labeled cDNA RT2->Purify2 Quant1 Quantify & Assess Labeling Efficiency Purify1->Quant1 Quant2 Quantify & Assess Labeling Efficiency Purify2->Quant2 Combine Combine Labeled Samples Quant1->Combine Quant2->Combine Hybridize Hybridize to Microarray Combine->Hybridize Wash Wash Microarray Hybridize->Wash Scan Scan at Two Wavelengths Wash->Scan Data Data Extraction & Normalization Scan->Data Dye_Swap_Design cluster_samples Biological Samples cluster_array1 Array 1 (Forward Labeling) cluster_array2 Array 2 (Reverse Labeling) SampleA Sample A (e.g., Control) LabelA1 Label with Cy3 SampleA->LabelA1 LabelA2 Label with Cy5 SampleA->LabelA2 SampleB Sample B (e.g., Treated) LabelB1 Label with Cy5 SampleB->LabelB1 LabelB2 Label with Cy3 SampleB->LabelB2 Hybridize1 Hybridize to Array 1 LabelA1->Hybridize1 LabelB1->Hybridize1 Analysis Statistical Analysis (Averages out dye bias) Hybridize1->Analysis Hybridize2 Hybridize to Array 2 LabelA2->Hybridize2 LabelB2->Hybridize2 Hybridize2->Analysis

References

A Head-to-Head Comparison: Alexa Fluor vs. CyDyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the choice between different dye families can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two prominent players in the field of cell labeling: Alexa Fluor dyes and Cyanine (Cy) dyes. We delve into their performance characteristics, supported by experimental data, to empower informed decisions for your specific research applications.

Alexa Fluor and CyDyes are extensively used for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunohistochemistry.[1][2] While both are effective, they exhibit key differences in photostability, brightness, and sensitivity to environmental factors, which can be critical for demanding imaging experiments.

Quantitative Performance: A Side-by-Side Analysis

The selection of a fluorophore is often dictated by its intrinsic properties that determine the signal quality in an experiment. Here, we summarize the key quantitative parameters for commonly used Alexa Fluor and CyDye counterparts.

PropertyAlexa Fluor 488FITC (a common alternative)Alexa Fluor 555Cy3Alexa Fluor 647Cy5
Excitation Max (nm) ~495~495~555~550~650~649
Emission Max (nm) ~519~521~565~570~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~73,000~80,000~155,000~150,000~270,000~250,000
Quantum Yield ~0.92~0.50High~0.15Significantly higher than Cy5 conjugates~0.20
Photostability HighLowHighModerateSignificantly more photostable than Cy5Less photostable
pH Sensitivity Low (fluorescent from pH 4-10)High (fluorescence decreases below pH 7)LowInsensitiveLowSensitive to electronic environment

Note: The performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.[3]

Studies have consistently shown that Alexa Fluor dyes, particularly when conjugated to proteins like antibodies, exhibit superior brightness and photostability compared to their CyDye counterparts.[4][5][6] For instance, Alexa Fluor 647 conjugates are significantly more photostable than Cy5 conjugates, retaining a higher percentage of their initial fluorescence after prolonged exposure to illumination.[5] This enhanced photostability allows for longer exposure times during image acquisition, which is crucial for detecting weak signals and for time-lapse imaging.[7]

Furthermore, CyDyes, especially Cy5, have a tendency to form dye aggregates on conjugated proteins, which can lead to self-quenching and a reduction in fluorescence intensity, particularly at high degrees of labeling.[4] Alexa Fluor dyes show significantly less of this self-quenching effect, resulting in brighter protein conjugates.[4][6]

Experimental Workflows and Protocols

To provide a practical context for the application of these dyes, we outline a general experimental workflow for immunofluorescence staining of cultured cells.

Immunofluorescence_Workflow cluster_preparation Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis A Seed cells on coverslips B Cell culture and treatment A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (e.g., BSA or serum) D->E F Primary antibody incubation E->F G Secondary antibody incubation (Alexa Fluor or CyDye conjugated) F->G H Mount coverslips G->H I Image acquisition (Fluorescence microscope) H->I J Image analysis I->J

Caption: A generalized workflow for immunofluorescence cell staining.
Detailed Protocol: Immunofluorescence Staining of Cultured Cells with Alexa Fluor or CyDye Conjugated Secondary Antibodies

This protocol provides a general guideline for immunofluorescent staining. Optimal conditions may vary depending on the cell type, primary antibody, and antigen.

Materials:

  • Cultured cells on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody in PBS)

  • Primary antibody (specific to the target antigen)

  • Alexa Fluor or CyDye conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with fixation buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor or CyDye conjugated secondary antibody in blocking buffer. Protect the sample from light from this point onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Wash the cells two times with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol: Cell Surface Labeling with CyDye DIGE Fluor Minimal Dyes

This protocol is adapted for labeling cell surface proteins on intact cells.[8][9]

Materials:

  • Suspension or adherent cells

  • Hank's Balanced Salt Solution (HBSS), pH 8.5 and pH 7.4

  • Labeling buffer (HBSS pH 8.5, 1 M urea)

  • CyDye DIGE Fluor minimal dyes (e.g., Cy3, Cy5)

  • 10 mM Lysine (B10760008) solution

  • Ice

Procedure:

  • Cell Preparation: Harvest cells and wash the cell pellet with 1 ml of ice-cold HBSS, pH 8.5. Centrifuge at 800 x g for 2 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in 200 µl of ice-cold labeling buffer.

  • Labeling: Add the CyDye DIGE Fluor minimal dye to the cell suspension (e.g., 600 pmol). Incubate for 20 minutes on ice in the dark.

  • Quenching: Quench the labeling reaction by adding 20 µl of 10 mM lysine and incubate for 10 minutes on ice.

  • Washing: Wash the labeled cells twice by resuspending in 500 µl of HBSS, pH 7.4, followed by centrifugation at 800 x g at 4°C for 2 minutes.

  • Downstream Analysis: The labeled cells are now ready for downstream applications such as flow cytometry or lysis for gel electrophoresis.

Logical Relationships in Antibody-Based Detection

The principle of indirect immunofluorescence relies on a series of specific binding events to achieve signal amplification and visualization of the target antigen.

Indirect_Immunofluorescence Antigen Target Antigen in Cell PrimaryAb Primary Antibody (Unlabeled) Antigen->PrimaryAb binds to SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb is recognized by Signal Fluorescent Signal SecondaryAb->Signal emits

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling (E)-Cyanine 3.5 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (E)-Cyanine 3.5 chloride, a fluorescent dye. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in either solid or solution form, a comprehensive PPE plan is mandatory. The following table outlines the minimum required protective gear.

Body Part Required PPE Specifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[1]
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield must be worn over the goggles when handling solutions or powders.[1][2]
Body Laboratory Coat and Chemical-Resistant ApronA buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[1][2]
Respiratory Fume Hood or RespiratorAll handling of solid and solution forms should be conducted in a certified chemical fume hood to minimize the risk of inhaling hazardous vapors or dust.[2] If a fume hood is not available, a respirator may be required.

II. Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for preventing contamination and exposure.

A. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not located, reviewing SDS for similar cyanine dyes is a critical first step.

  • Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Have all necessary equipment and supplies, including PPE and spill cleanup materials, readily available before you begin.

B. Handling the Compound:

  • Donning PPE: Follow a strict sequence for putting on PPE to ensure complete protection. This typically involves hand hygiene, gowning, masking, eye protection, and then gloving.[1]

  • Weighing and Reconstitution: When weighing the solid form, do so in a fume hood to avoid inhalation of any dust particles. When reconstituting, add the solvent slowly to the dye to prevent splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.

C. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The general sequence is to remove gloves first, followed by the gown, face shield/goggles, and mask. Always wash your hands thoroughly after removing all PPE.[1]

III. Disposal Plan: Responsible Waste Management

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Never mix cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[1][3][4]

  • Contaminated Materials: This includes gloves, pipette tips, and any other disposable materials that have come into contact with the dye. These should be placed in a designated hazardous waste bag or container.[3]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but only after authorization from your institution's EHS. Deface labels on all empty containers before disposal.[3][5]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[4][5][6]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult SDS prep_area Designate Handling Area prep_sds->prep_area prep_materials Assemble PPE & Spill Kit prep_area->prep_materials handle_ppe_on Don PPE prep_materials->handle_ppe_on handle_weigh Weigh/Reconstitute in Fume Hood handle_ppe_on->handle_weigh handle_label Label Containers handle_weigh->handle_label post_decon Decontaminate Surfaces handle_label->post_decon disp_collect Collect Hazardous Waste handle_label->disp_collect post_ppe_off Doff PPE post_decon->post_ppe_off post_wash Wash Hands post_ppe_off->post_wash disp_label Label Waste Containers disp_collect->disp_label disp_pickup Arrange EHS Pickup disp_label->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.